Ethyl 3-(1,3-Dioxolane)hexanoate
Description
Properties
IUPAC Name |
ethyl 2-(2-propyl-1,3-dioxolan-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-5-10(13-6-7-14-10)8-9(11)12-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNPDRYPXSHROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(OCCO1)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561076 | |
| Record name | Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76924-94-2 | |
| Record name | Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical properties and structure of Ethyl 3-(1,3-Dioxolane)hexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(1,3-dioxolan-2-yl)hexanoate is a chemical compound with the CAS number 76924-94-2. It is also known by other names such as 2-Propyl-1,3-dioxolane-2-acetic Acid Ethyl Ester.[1] This document provides a comprehensive overview of its chemical properties, structure, and available technical data. This guide is intended for use by professionals in research, science, and drug development who may be interested in this molecule for organic synthesis or as a potential component in proteomics research.[2]
Chemical Structure and Properties
The molecular structure of Ethyl 3-(1,3-dioxolan-2-yl)hexanoate consists of a hexanoate ethyl ester backbone with a dioxolane ring attached at the third carbon position.
Molecular and Physical Properties
A summary of the key molecular and physical properties of Ethyl 3-(1,3-dioxolan-2-yl)hexanoate is presented in the table below. The compound is typically supplied as a clear, colorless oil.[1]
| Property | Value | Reference |
| CAS Number | 76924-94-2 | [1][2][3][4] |
| Molecular Formula | C10H18O4 | [5] |
| Molecular Weight | 202.25 g/mol | [1][2] |
| Appearance | Clear Colourless Oil | [1] |
| Storage | 2-8°C Refrigerator | [1] |
Chemical Structure Visualization
The chemical structure of Ethyl 3-(1,3-dioxolan-2-yl)hexanoate can be represented by the following diagram:
Caption: Chemical structure of Ethyl 3-(1,3-Dioxolan-2-yl)hexanoate.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for Ethyl 3-(1,3-dioxolan-2-yl)hexanoate are not widely published. Researchers requiring this information for structural confirmation or analysis should consider obtaining it experimentally. For reference, typical spectral features of related functional groups are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: One would expect to see signals corresponding to the ethyl group (a triplet and a quartet), protons on the hexanoate chain, and protons of the dioxolane ring. The chemical shifts would be influenced by the neighboring ester and dioxolane functionalities.
-
¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons in the hexanoate chain, the acetal carbon of the dioxolane ring, and the methylene carbons of the dioxolane ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would likely exhibit a strong absorption band characteristic of the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. C-O stretching vibrations for the ester and the dioxolane ether linkages would also be present, likely in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 202. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), cleavage of the hexanoate chain, and fragmentation of the dioxolane ring.
Experimental Protocols
General Synthesis Workflow
The logical workflow for the synthesis would be as follows:
Caption: General workflow for the synthesis of Ethyl 3-(1,3-dioxolan-2-yl)hexanoate.
Reaction Principle: The reaction is an equilibrium process. To drive the reaction towards the formation of the dioxolane (ketal), the water formed as a byproduct needs to be removed, typically by azeotropic distillation using a Dean-Stark apparatus.
Potential Applications and Biological Activity
While Ethyl 3-(1,3-dioxolan-2-yl)hexanoate is listed as a compound for organic synthesis and proteomics research, specific studies detailing its biological activity are scarce.[2] However, the dioxolane moiety is present in various biologically active molecules.
Known Activities of Dioxolane Derivatives
Research on other dioxolane-containing compounds has revealed a range of biological activities, which may suggest potential areas of investigation for Ethyl 3-(1,3-dioxolan-2-yl)hexanoate.
Caption: Reported biological activities of various dioxolane derivatives.
It is important to note that these are general activities of the dioxolane class of compounds, and specific testing of Ethyl 3-(1,3-dioxolan-2-yl)hexanoate is required to determine its biological profile.
Conclusion
Ethyl 3-(1,3-dioxolan-2-yl)hexanoate is a specialty chemical with established use in synthetic organic chemistry. While its fundamental properties are known, a comprehensive public dataset of its physical constants and spectroscopic characteristics is lacking. The information provided in this guide, based on available data and predictions from related structures, serves as a foundational resource for researchers. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications, particularly in the realm of medicinal chemistry and drug development, given the known biological activities of the broader dioxolane family. Professionals are encouraged to consult with chemical suppliers for the most current and detailed technical specifications.[2][3][4]
References
In-Depth Technical Guide: Ethyl 3-(1,3-Dioxolane)hexanoate
CAS Number: 76924-94-2
Synonyms: 2-Propyl-1,3-dioxolane-2-acetic Acid Ethyl Ester, 3,3-Ethylenedioxyhexanoic Acid Ethyl Ester
This technical guide provides a comprehensive overview of Ethyl 3-(1,3-Dioxolane)hexanoate, a versatile synthetic intermediate with applications in organic chemistry and potential relevance to drug discovery and proteomics. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a clear, colorless oil. Its primary role in organic synthesis is as a protected form of a β-keto ester. The dioxolane group serves as a protecting group for the ketone functionality of ethyl 3-oxohexanoate, allowing for selective reactions at other parts of the molecule, such as the ester group.[1][2][3]
| Property | Value | Reference |
| CAS Number | 76924-94-2 | [4] |
| Molecular Formula | C₁₀H₁₈O₄ | [5] |
| Molecular Weight | 202.25 g/mol | [5] |
| Appearance | Clear Colourless Oil | [5] |
| Storage Temperature | 2-8°C (Refrigerator) | - |
Synthesis
The synthesis of this compound is achieved through the ketalization of ethyl 3-oxohexanoate with ethylene glycol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and driven to completion by the removal of water, often using a Dean-Stark apparatus.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the formation of ethylene ketals from ketoesters.
Materials:
-
Ethyl 3-oxohexanoate
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus and reflux condenser
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 3-oxohexanoate (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 equivalents).
-
Add a suitable volume of toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC) or gas chromatography (GC), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
dot
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the dioxolane ring protons (a multiplet around 3.9 ppm), the methylene group adjacent to the ester (a singlet or AB quartet around 2.5 ppm), and the propyl chain.
¹³C NMR: The carbon NMR spectrum will feature a signal for the ester carbonyl carbon around 170 ppm, the ketal carbon of the dioxolane ring around 109 ppm, the methylene carbons of the dioxolane ring around 65 ppm, and the carbons of the ethyl and propyl groups. Data for the starting material, ethyl 3-oxohexanoate, shows a ketone carbonyl at approximately 202 ppm, which would be absent in the product, and the appearance of the ketal carbon signal would confirm the reaction's success.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 202. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) from the ester, and fragmentation of the dioxolane ring and the propyl side chain. For comparison, the mass spectrum of the related compound ethyl hexanoate shows a prominent peak at m/z 88.[1]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absence of a strong absorption band corresponding to a ketone C=O stretch (typically around 1715 cm⁻¹). Key absorptions will include:
-
C=O stretch (ester): A strong band around 1735-1750 cm⁻¹.
-
C-O stretch (ester and ketal): Strong bands in the region of 1000-1300 cm⁻¹.
-
C-H stretch (alkane): Bands in the region of 2850-3000 cm⁻¹.
Applications in Drug Development and Research
Role as a Protected Building Block
The primary utility of this compound in drug development lies in its function as a protected building block.[2] The dioxolane group effectively masks the reactive ketone at the 3-position, which is more susceptible to nucleophilic attack than the ester functionality. This protection allows for selective chemical transformations to be carried out on the ester group or other parts of a more complex molecule without interference from the ketone.[1]
For example, the ester can be reduced to an alcohol, hydrolyzed to a carboxylic acid, or reacted with Grignard reagents to introduce new carbon-carbon bonds. Following these transformations, the dioxolane protecting group can be readily removed under mild acidic conditions to regenerate the ketone. This strategy is crucial in the multi-step synthesis of complex pharmaceutical compounds.
dot
References
- 1. Ethyl hexanoate | C8H16O2 | CID 31265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propyl-1,3-dioxolane | C6H12O2 | CID 179832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Page loading... [guidechem.com]
Technical Guide: Spectroscopic Analysis of Ethyl 3-(1,3-Dioxolan-2-yl)hexanoate with a Focus on Nuclear Magnetic Resonance (NMR) Data
Audience: Researchers, scientists, and drug development professionals.
Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 3-(1,3-dioxolan-2-yl)hexanoate, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted data set based on the analysis of structurally related compounds. The guide also outlines a comprehensive experimental protocol for acquiring high-quality NMR data and visualizes the general workflow for the spectroscopic analysis of organic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Ethyl 3-(1,3-dioxolan-2-yl)hexanoate. These predictions are derived from the known chemical shifts of ethyl hexanoate, 1,3-dioxolane, and related structures. The numbering of the atoms for the purpose of this prediction is illustrated in Figure 1.
Figure 1. Chemical structure of Ethyl 3-(1,3-dioxolan-2-yl)hexanoate with atom numbering for NMR prediction.
Table 1: Predicted ¹H NMR Data for Ethyl 3-(1,3-dioxolan-2-yl)hexanoate (in CDCl₃, 400 MHz)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a | 0.90 | triplet | 3H | ~7.0 |
| H-b | 1.30 - 1.40 | multiplet | 2H | - |
| H-c | 1.60 - 1.70 | multiplet | 2H | - |
| H-d | 2.40 | triplet | 2H | ~7.5 |
| H-e | 4.90 | triplet | 1H | ~4.5 |
| H-f | 3.90 - 4.00 | multiplet | 4H | - |
| H-g | 4.12 | quartet | 2H | ~7.1 |
| H-h | 1.25 | triplet | 3H | ~7.1 |
Table 2: Predicted ¹³C NMR Data for Ethyl 3-(1,3-dioxolan-2-yl)hexanoate (in CDCl₃, 100 MHz)
| Position | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~14.0 |
| C-2 | ~22.5 |
| C-3 | ~31.5 |
| C-4 | ~34.0 |
| C-5 (C=O) | ~173.0 |
| C-6 (CH) | ~104.0 |
| C-7 (CH₂) | ~65.0 |
| C-8 (O-CH₂) | ~60.5 |
| C-9 (CH₃) | ~14.2 |
Experimental Protocols
A generalized experimental protocol for acquiring NMR spectra of small organic molecules is detailed below.[1]
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of purified Ethyl 3-(1,3-dioxolan-2-yl)hexanoate.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific optimization may be required.
For ¹H NMR Spectroscopy:
-
Experiment: Standard one-dimensional proton experiment.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16, depending on sample concentration.
For ¹³C NMR Spectroscopy:
-
Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 to 220 ppm
-
Pulse Angle: 30 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
For 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be used to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by 2-3 bonds, respectively. These experiments are crucial for unambiguous assignment of the NMR signals.[2][3]
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent signal to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using various spectroscopic techniques.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
The Enduring Guardian: A Technical Guide to the Discovery and History of 1,3-Dioxolane Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of protective strategies, the use of 1,3-dioxolanes to shield aldehydes and ketones stands as a classic and enduringly reliable method. This technical guide provides an in-depth exploration of the discovery and history of 1,3-dioxolane protecting groups, their underlying chemical principles, detailed experimental protocols, and their critical role in the synthesis of complex molecules, particularly within the pharmaceutical landscape.
I. Discovery and Historical Context
The story of the 1,3-dioxolane protecting group is intrinsically linked to the broader history of acetal chemistry and the availability of its key building block, ethylene glycol.
Early Foundations: The French chemist Charles-Adolphe Wurtz is credited with the first synthesis of ethylene glycol in 1856.[1] However, its application as a tool in complex organic synthesis would not be realized for several decades. The foundational chemistry of acetals, formed by the reaction of carbonyl compounds with alcohols, was also established in the late 19th and early 20th centuries.
Emergence as a Protecting Group: While pinpointing a single seminal publication that introduced the 1,3-dioxolane as a protecting group is challenging, its widespread adoption can be traced to the mid-20th century. This era saw a surge in the total synthesis of complex natural products, such as steroids. The pioneering work of chemists like R.B. Woodward in the 1950s on the total synthesis of cortisone and other steroids showcased the necessity of robust and selective protecting groups.[2] In these intricate synthetic routes, the 1,3-dioxolane (often referred to as an ethylene ketal) proved invaluable for its ability to mask a ketone or aldehyde from a variety of reaction conditions, only to be smoothly removed when desired. The publication of comprehensive texts on the subject, such as J. F. W. McOmie's "Protective Groups in Organic Chemistry," further solidified the 1,3-dioxolane's place in the synthetic chemist's toolkit.
The key to the success of the 1,3-dioxolane lies in its inherent stability profile: it is remarkably resistant to basic, nucleophilic, and many oxidative and reductive conditions, yet readily cleaved under acidic conditions, particularly in the presence of water.[3][4] This differential reactivity allows for the selective manipulation of other functional groups within a molecule.
II. Chemical Principles and Mechanism
The formation and cleavage of 1,3-dioxolanes are reversible processes governed by the principles of acid catalysis.
Formation Mechanism: The protection of a carbonyl compound as a 1,3-dioxolane proceeds via an acid-catalyzed reaction with ethylene glycol. The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group departs as a water molecule, forming a resonance-stabilized oxocarbenium ion.[5]
-
Intramolecular Cyclization: The remaining hydroxyl group of the ethylene glycol moiety attacks the oxocarbenium ion in an intramolecular fashion.
-
Deprotonation: The resulting protonated 1,3-dioxolane is deprotonated to yield the final protected compound and regenerate the acid catalyst.
To drive the equilibrium towards the formation of the 1,3-dioxolane, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.[3]
Cleavage (Deprotection) Mechanism: The deprotection of a 1,3-dioxolane is essentially the reverse of the formation mechanism and is achieved by treatment with aqueous acid.[6]
-
Protonation of a Ring Oxygen: An acid catalyst protonates one of the oxygen atoms of the dioxolane ring.
-
Ring Opening: The protonated oxygen and its attached carbon are now a good leaving group. The ring opens to form a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack by Water: A water molecule attacks the oxocarbenium ion.
-
Proton Transfer: A proton is transferred to the other ring oxygen.
-
Hemiacetal Cleavage: The protonated ether linkage cleaves, releasing ethylene glycol and the protonated carbonyl compound.
-
Deprotonation: The protonated carbonyl is deprotonated to regenerate the original aldehyde or ketone and the acid catalyst.
The presence of excess water is crucial to drive the equilibrium towards the cleavage products.
III. Quantitative Data on Stability and Reactivity
The utility of the 1,3-dioxolane protecting group is defined by its kinetic stability under a range of conditions and its lability under specific acidic conditions. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the electronic nature of the substituents on the original carbonyl compound.
| Condition/Reagent | Stability of 1,3-Dioxolane | Notes |
| Aqueous Acid (pH < 4) | Labile | Hydrolysis occurs readily. The rate is dependent on the specific acid and its concentration. |
| Aqueous Base (pH > 9) | Stable | Resistant to hydrolysis under basic conditions. |
| Nucleophiles (e.g., Grignard reagents, organolithiums, enolates) | Stable | Does not react with common nucleophiles.[3] |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Unaffected by hydride reducing agents.[3] |
| Oxidizing Agents (e.g., PCC, PDC, Jones Reagent) | Generally Stable | Stable to many common oxidizing agents. Strong Lewis acids can enhance sensitivity to some oxidants.[3] |
Factors Influencing the Rate of Hydrolysis:
-
Electronic Effects: Electron-donating groups on the aromatic ring of 2-aryl-1,3-dioxolanes generally increase the rate of hydrolysis by stabilizing the intermediate oxocarbenium ion. Conversely, electron-withdrawing groups decrease the rate.
-
Steric Effects: Increased steric hindrance around the acetal carbon can influence the rate of hydrolysis.
-
Ring Size: For cyclic acetals, five-membered 1,3-dioxolanes derived from aldehydes are generally hydrolyzed faster than their six-membered 1,3-dioxane counterparts. However, for ketones, the opposite is often true, with 1,3-dioxanes hydrolyzing more rapidly.[6]
IV. Experimental Protocols
The following are representative experimental protocols for the formation and cleavage of 1,3-dioxolane protecting groups.
Protocol 1: Protection of a Ketone (e.g., Cyclohexanone)
Materials:
-
Cyclohexanone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq), and toluene (sufficient to fill the Dean-Stark trap and half-fill the flask).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours). The reaction can be monitored by TLC or GC-MS.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to afford the crude 1,4-dioxaspiro[4.5]decane.
-
The product can be purified by distillation or column chromatography if necessary.
Protocol 2: Deprotection of a 1,3-Dioxolane
Materials:
-
1,3-Dioxolane-protected carbonyl compound
-
Acetone
-
Water
-
Dilute aqueous hydrochloric acid (e.g., 2 M HCl) or another acid catalyst
-
Ethyl acetate or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1,3-dioxolane-protected compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of dilute aqueous hydrochloric acid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. Reaction times can vary from minutes to several hours depending on the substrate.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected carbonyl compound.
-
Purify the product by column chromatography, distillation, or recrystallization as needed.
V. Applications in Drug Development and Complex Molecule Synthesis
The 1,3-dioxolane protecting group has been instrumental in the synthesis of numerous biologically active molecules.
-
Steroid Synthesis: As mentioned earlier, the protection of ketone functionalities as 1,3-dioxolanes was a key strategy in the total synthesis of steroids like cortisone. This allowed for modifications at other positions of the steroid nucleus without affecting the protected carbonyl group.
-
Prostaglandin Synthesis: The synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, often involves the use of 1,3-dioxolane protecting groups. For instance, in the synthesis of PGF₁α, a cyclopentanedione intermediate is protected as a bis-ketal using ethylene glycol to allow for selective transformations on other parts of the molecule.[7][8]
-
Asymmetric Synthesis: Chiral 1,3-dioxolanes, derived from chiral diols, can be used as chiral auxiliaries to induce stereoselectivity in subsequent reactions.
VI. Visualizations
Logical Workflow for Carbonyl Protection and Deprotection
Caption: General workflow for the use of a 1,3-dioxolane protecting group.
Mechanism of 1,3-Dioxolane Formation
Caption: Acid-catalyzed formation of a 1,3-dioxolane protecting group.
Mechanism of 1,3-Dioxolane Cleavage
Caption: Acid-catalyzed cleavage (deprotection) of a 1,3-dioxolane.
VII. Conclusion
The 1,3-dioxolane protecting group, born from the fundamental principles of acetal chemistry, has proven to be an indispensable tool in organic synthesis for over half a century. Its predictable stability, ease of formation and cleavage, and compatibility with a wide range of reagents have cemented its role in the construction of complex and medicinally important molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the history, mechanism, and practical application of this venerable protecting group remains as crucial today as it was in the pioneering days of total synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,3-Dioxolane synthesis [organic-chemistry.org]
role of Ethyl 3-(1,3-Dioxolane)hexanoate in organic synthesis
An In-depth Technical Guide on the Role of Ethyl 3-(1,3-Dioxolane)hexanoate in Organic Synthesis
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. We will explore its synthesis, physicochemical properties, and, most importantly, its strategic role as a protecting group and building block in the construction of complex molecules relevant to pharmaceutical and chemical research.
Introduction to this compound
This compound (CAS No. 76924-94-2) is an organic compound featuring both an ester and a cyclic acetal (dioxolane) functional group.[1][2][3] Its primary significance in organic synthesis stems from the dioxolane moiety, which serves as a robust protecting group for a ketone.[4] This protection strategy is fundamental in multi-step syntheses, allowing for selective chemical transformations on other parts of the molecule without interference from a reactive carbonyl group. The stable, yet readily cleavable, nature of the dioxolane group makes this compound a valuable tool for synthetic chemists, particularly in the fields of natural product synthesis and drug development, where molecules containing the 1,3-dioxolane structure have shown a broad spectrum of biological activities, including antifungal and antibacterial properties.[4]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and use in experimental setups.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 76924-94-2 | [1][2][3][5] |
| Molecular Formula | C₁₀H₁₈O₄ | [1][2] |
| Molecular Weight | 202.25 g/mol | [2][3] |
| Appearance | Clear, Colourless Oil / Viscous Liquid | [1][2] |
| Synonyms | 2-Propyl-1,3-dioxolane-2-acetic Acid Ethyl Ester | [2] |
| Storage | 2-8°C Refrigerator |[2] |
Table 2: Representative Spectroscopic Data Note: Specific spectral data for this compound is not readily available in the surveyed literature. The data below is characteristic for the key functional groups present in the molecule.
| Data Type | Expected Chemical Shifts / Signals |
| ¹H NMR | ~4.1 ppm (q): -O-CH₂ -CH₃ (Ester) ~3.9 ppm (s or m): -O-CH₂ -CH₂ -O- (Dioxolane ring) ~2.5 ppm (s or t): -CH₂ -C=O (Ester) ~1.2 ppm (t): -O-CH₂-CH₃ (Ester) ~0.9 ppm (t): Alkyl chain -CH₃ |
| ¹³C NMR | ~172 ppm: C =O (Ester) ~109 ppm: C (OR)₂ (Acetal carbon) ~65 ppm: -O-C H₂-C H₂-O- (Dioxolane ring) ~60 ppm: -O-C H₂-CH₃ (Ester) Various signals in the alkyl region (10-40 ppm) |
| FTIR (cm⁻¹) | ~2950-2850: C-H stretch (Alkyl) ~1735: C=O stretch (Ester) ~1200-1000: C-O stretch (Acetal and Ester) |
Synthesis and Experimental Protocols
The most direct and common synthesis of this compound involves the acid-catalyzed reaction of Ethyl 3-oxohexanoate with ethylene glycol. This reaction, known as acetalization, protects the ketone functional group.
Experimental Protocol: Synthesis (General Procedure)
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Ethyl 3-oxohexanoate (1.0 eq.), ethylene glycol (1.2 eq.), and a suitable solvent such as toluene.
-
Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.02 eq.).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Role in Organic Synthesis: A Strategic Protecting Group
The core function of this compound is to serve as a protected form of Ethyl 3-oxohexanoate. The dioxolane group is stable to a wide range of reagents, including bases, nucleophiles (like Grignard reagents and organolithiums), and reducing agents (like LiAlH₄ and NaBH₄), which would otherwise react with the ketone.
This protection allows for selective chemistry to be performed elsewhere in the molecule, as illustrated in the workflow below.
References
Technical Guide: Physical Properties of Ethyl 3-(1,3-Dioxolan-2-yl)hexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(1,3-dioxolan-2-yl)hexanoate is an organic compound with the molecular formula C₁₀H₁₈O₄.[1] As a derivative of hexanoic acid, it incorporates a dioxolane ring, which can influence its physical and chemical properties, making it a molecule of interest in various synthetic and developmental pathways. This technical guide provides a summary of the available physical property data for Ethyl 3-(1,3-dioxolan-2-yl)hexanoate and related compounds, details standard experimental protocols for their determination, and presents a logical workflow for these experimental procedures.
Data Presentation: Physical Properties
Quantitative experimental data for Ethyl 3-(1,3-dioxolan-2-yl)hexanoate is not extensively available in published literature. The compound is described as a colorless, viscous liquid.[1] The following table summarizes key physical properties, including data for structurally similar compounds to provide a comparative reference for estimation.
| Property | Ethyl 3-(1,3-dioxolan-2-yl)hexanoate | Ethyl Hexanoate (analogue) | Ethyl 3-hydroxyhexanoate (analogue) | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (analogue) |
| Molecular Formula | C₁₀H₁₈O₄ | C₈H₁₆O₂ | C₈H₁₆O₃ | C₉H₁₆O₄ |
| Molecular Weight ( g/mol ) | 202.25[1] | 144.21[2] | 160.21 | 188.22[3] |
| Boiling Point (°C) | Data not available | 166.0 - 168.0 @ 760 mmHg[2] | Data not available | Data not available |
| Melting Point (°C) | Data not available | -67.5[2] | Data not available | Data not available |
| Density (g/cm³) | Data not available | 0.867 - 0.871[2] | 0.970 - 0.984 @ 25°C[4] | 1.048 - 1.054[3] |
| Refractive Index | Data not available | 1.406 - 1.409[2] | 1.426 - 1.430 @ 20°C[4] | 1.422 - 1.432[3] |
| Water Solubility | Data not available | 0.629 mg/mL at 25°C[2] | Data not available | Insoluble in water[3] |
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of liquid organic compounds, adaptable for Ethyl 3-(1,3-dioxolan-2-yl)hexanoate.
Determination of Boiling Point (Adapted from OECD Guideline 103)[5][6]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus : Ebulliometer, dynamic vapor pressure apparatus, or distillation setup.
-
Procedure (Distillation Method) :
-
Place a measured volume of the sample into a distillation flask with boiling chips.
-
Insert a calibrated thermometer into the neck of the flask, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Heat the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This is the initial boiling point.
-
Record the barometric pressure at the time of the experiment. Corrections can be made to normalize the boiling point to standard pressure (101.325 kPa).
-
Determination of Melting Point[7][8]
For a substance that may be solid at lower temperatures, a melting point is determined.
-
Apparatus : Melting point apparatus (e.g., Mel-Temp) or Thiele tube.
-
Procedure (Melting Point Apparatus) :
-
Introduce a small, dry sample of the substance into a capillary tube, sealed at one end.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a controlled rate.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has turned into a liquid. This range is the melting point.
-
Determination of Density[9][10]
Density is the mass per unit volume of a substance.
-
Apparatus : Pycnometer or a graduated cylinder and an analytical balance.
-
Procedure (Graduated Cylinder Method) :
-
Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.
-
Add a known volume of the liquid sample to the graduated cylinder. Read the volume from the bottom of the meniscus.
-
Weigh the graduated cylinder with the liquid and record the total mass.
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder.
-
Calculate the density using the formula: Density = Mass / Volume.
-
Perform the measurement at a controlled temperature, as density is temperature-dependent.
-
Determination of Refractive Index[11][12]
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.
-
Apparatus : Refractometer (e.g., Abbe refractometer).
-
Procedure :
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prism of the refractometer is clean and dry.
-
Apply a few drops of the liquid sample onto the prism.
-
Close the prism and allow the sample to spread into a thin film.
-
While looking through the eyepiece, adjust the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Read the refractive index from the scale.
-
Record the temperature at which the measurement is taken, as the refractive index is temperature-dependent. The value is typically reported at 20°C.
-
Determination of Water Solubility (Adapted from OECD Guideline 105)[13][14][15][16]
Water solubility is the maximum concentration of a substance that can be dissolved in water at a given temperature.
-
Apparatus : Flask with a stirrer, analytical balance, and a suitable analytical instrument for concentration measurement (e.g., GC, HPLC).
-
Procedure (Flask Method) :
-
Add an excess amount of the test substance to a known volume of distilled water in a flask.
-
Stir the mixture at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).
-
After stirring, allow the mixture to settle to separate the undissolved substance.
-
Carefully take an aliquot of the clear aqueous solution.
-
Determine the concentration of the substance in the aliquot using a suitable and calibrated analytical method.
-
The resulting concentration is the water solubility of the substance at that temperature.
-
Mandatory Visualization
Caption: Workflow for physical property determination.
References
Stability of the Dioxolane Ring in Ester-Containing Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dioxolane ring serves as a crucial protecting group for aldehydes and ketones in multi-step organic synthesis, prized for its stability under neutral to basic conditions. However, its lability in acidic environments presents a significant consideration for chemists, particularly in the synthesis and formulation of complex molecules such as pharmaceuticals that may also contain ester functionalities. This guide provides a comprehensive overview of the factors governing the stability of the dioxolane ring, potential degradation pathways, and methodologies for its evaluation.
Core Concepts of Dioxolane Ring Stability
The stability of the 1,3-dioxolane ring is primarily dictated by its susceptibility to acid-catalyzed hydrolysis.[1][2] Under neutral and basic conditions, the ring is generally robust and withstands a wide range of synthetic transformations, including reactions with nucleophiles, bases, and many oxidizing and reducing agents.[2][3]
The primary degradation pathway for the dioxolane ring is hydrolysis, which is significantly accelerated in the presence of acid.[1][4] This reaction is reversible and results in the regeneration of the parent carbonyl compound (aldehyde or ketone) and ethylene glycol.[1]
Factors Influencing Dioxolane Ring Stability
Several factors influence the rate of acid-catalyzed hydrolysis and thus the overall stability of the dioxolane ring:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. The dioxolane ring is most labile at low pH and its stability increases as the pH approaches neutral and becomes basic.[1][2][5]
-
Structural Features: The substitution pattern on the dioxolane ring can impact its stability. Generally, 1,3-dioxanes (the six-membered ring analogues) are more stable than 1,3-dioxolanes.[2] Electron-donating groups attached to the original carbonyl carbon can stabilize the carbocation intermediate formed during hydrolysis, potentially increasing the rate of cleavage under acidic conditions.[2]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: The polarity of the solvent and the availability of water can influence the rate of hydrolysis.
Degradation Pathways
The principal degradation pathway for the 1,3-dioxolane ring is acid-catalyzed hydrolysis. Other potential, though less common, degradation routes include thermal decomposition at elevated temperatures and ozonolysis.[1] Microbial degradation is also a possibility in certain environments.[1]
Acid-Catalyzed Hydrolysis
The mechanism of acid-catalyzed hydrolysis proceeds through several key steps:
-
Protonation: One of the oxygen atoms in the dioxolane ring is protonated by an acid catalyst (e.g., H₃O⁺). This protonation converts the hydroxyl group into a good leaving group (water).
-
Ring Opening: The C-O bond cleaves, leading to the opening of the ring and the formation of a resonance-stabilized oxonium ion intermediate. This step is often the rate-determining step.[4]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation and Cleavage: Subsequent deprotonation and cleavage of the second C-O bond regenerates the carbonyl compound and ethylene glycol, along with the acid catalyst.
Caption: Acid-catalyzed hydrolysis of a 1,3-dioxolane ring.
Quantitative Stability Data
The stability of the dioxolane ring is often quantified by its hydrolysis rate constant (k) under specific conditions. The following table summarizes representative data on the stability of dioxolane derivatives.
| Compound | Condition | Half-life (t₁/₂) | Rate Constant (k) | Reference |
| 2-Methyl-1,3-dioxolane | Acidic pH | Varies with pH | Increases as pH decreases | [1] |
| 2-Ethyl-4-methyl-1,3-dioxolane | pH 3 | Hours | - | [5] |
| 2-Ethyl-4-methyl-1,3-dioxolane | pH 7 | Questionable stability | - | [5] |
| 2-Ethyl-4-methyl-1,3-dioxolane | pH 9 | Stable | - | [5] |
| Dioxolane Nucleoside Analogues | pH < 1 | Comparable to phosphonate derivatives | - | [6] |
| Dioxolane Nucleoside Phosphonates | pH > 2 | - | 100-fold faster than nucleoside analogues | [6] |
Experimental Protocols for Stability Assessment
A systematic approach is required to accurately assess the stability of a dioxolane ring within a molecule of interest.
General Experimental Workflow
Caption: General workflow for assessing dioxolane ring stability.
Detailed Methodology for Hydrolysis Study
Objective: To determine the rate of hydrolysis of a dioxolane-containing compound at a specific pH and temperature.
Materials:
-
Dioxolane-containing compound of interest
-
Buffer solutions of desired pH (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH)
-
High-purity water
-
Organic solvent for stock solution (e.g., acetonitrile, methanol)
-
Quenching solution (e.g., sodium bicarbonate solution)
-
Analytical standards of the parent compound and expected degradation products
-
HPLC or GC system with a suitable column and detector
-
Constant temperature bath or incubator
-
pH meter
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the dioxolane-containing compound in a suitable organic solvent.
-
Reaction Solution Preparation: In a volumetric flask, add a known volume of the stock solution to a pre-equilibrated buffer solution at the desired temperature to achieve the target initial concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the reaction kinetics.
-
Incubation: Place the reaction solution in a constant temperature bath or incubator.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction solution.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution to stop the hydrolysis (e.g., by neutralizing the acid).
-
Analysis: Analyze the quenched samples using a validated analytical method (e.g., HPLC, GC) to determine the concentration of the remaining parent compound and the formation of degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time. From this data, determine the order of the reaction and calculate the hydrolysis rate constant (k). The half-life (t₁/₂) can then be calculated using the appropriate integrated rate law.
Dioxolane Rings in Molecules with Ester Functionality
When a molecule contains both a dioxolane ring and an ester functional group, the stability of each group is generally independent under most conditions. The dioxolane ring will remain sensitive to acidic conditions, while the ester group will be susceptible to both acid- and base-catalyzed hydrolysis.[7]
It is crucial to consider the potential for intramolecular catalysis, although this is not common. In specific molecular architectures, a nearby carboxylic acid group (formed from ester hydrolysis) could potentially catalyze the hydrolysis of the dioxolane ring.
Conclusion
The 1,3-dioxolane ring is a valuable protecting group, but its stability is highly pH-dependent. A thorough understanding of the factors influencing its stability and the mechanisms of its degradation is essential for the successful design of synthetic routes and the development of stable drug formulations. The experimental protocols outlined in this guide provide a framework for systematically evaluating the stability of dioxolane-containing compounds, enabling researchers to make informed decisions to ensure the integrity of their molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dioxolane nucleosides and their phosphonate derivatives: synthesis and hydrolytic stability - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
A Comprehensive Guide to the Theoretical Conformational Analysis of Ethyl 3-(1,3-Dioxolane)hexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: The three-dimensional conformation of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules such as Ethyl 3-(1,3-Dioxolane)hexanoate, which possesses multiple rotatable bonds and a chiral center, a thorough understanding of its conformational landscape is paramount for applications in drug design and materials science. This technical guide outlines a robust computational and experimental workflow for the in-depth theoretical conformational analysis of this compound. Due to the absence of specific published data for this molecule, this document serves as a detailed methodological protocol, providing a roadmap for researchers to conduct such an analysis. The guide covers the theoretical framework from initial molecular mechanics searches to high-level density functional theory (DFT) calculations, details protocols for experimental validation via NMR spectroscopy and X-ray crystallography, and provides standardized templates for data presentation.
Theoretical Calculation Methodology
A multi-step computational approach is recommended to efficiently and accurately explore the conformational space of this compound. This hierarchical strategy balances computational cost with accuracy, beginning with a broad search using a less intensive method, followed by refinement of promising candidates with higher-level theories.
Initial Conformational Search: Molecular Mechanics
The first step is to generate a diverse set of possible conformations. Molecular mechanics (MM) force fields offer a rapid method for exploring the potential energy surface.
-
Procedure:
-
Generate an initial 3D structure of this compound.
-
Employ a systematic or stochastic conformational search algorithm. A Monte Carlo or a low-mode search is often effective for acyclic flexibility.
-
Use a force field optimized for organic molecules, such as MMFF94s or AMBER (GAFF).[1] These force fields are well-parameterized for common organic functional groups including esters and acetals.[1]
-
The search should systematically rotate all significant dihedral angles (e.g., C-C bonds in the hexanoate chain, the C-O bond of the ester) to generate a large pool of conformers.
-
All generated conformers are then subjected to energy minimization.
-
The resulting unique conformers are ranked by their steric energy, and a subset (e.g., all conformers within a 10-15 kcal/mol window of the global minimum) is selected for the next stage of analysis.
-
Geometry Optimization: Density Functional Theory (DFT)
The geometries of the low-energy conformers identified by molecular mechanics are refined using the more accurate Density Functional Theory (DFT) method.
-
Procedure:
-
For each pre-optimized conformer from the MM search, perform a full geometry optimization using a DFT functional. The B3LYP functional is a common and robust choice for organic molecules.[2]
-
A Pople-style basis set, such as 6-31G(d), provides a good balance between accuracy and computational cost for initial optimizations.[3][4]
-
To confirm that each optimized structure represents a true energy minimum on the potential energy surface, a vibrational frequency calculation must be performed. The absence of imaginary frequencies confirms a local minimum.
-
The zero-point vibrational energy (ZPVE) obtained from the frequency calculation should be used to correct the electronic energies.
-
Refinement of Relative Energies
To obtain highly accurate relative energies between the stable conformers, single-point energy calculations are performed on the DFT-optimized geometries using a more sophisticated level of theory.
-
Procedure:
-
Employ a larger, more flexible basis set, such as 6-311+G(d,p) or a correlation-consistent basis set like aug-cc-pVTZ, to better describe the electron distribution.[3]
-
If the molecule is to be studied in a specific medium, a solvent model (e.g., the Polarizable Continuum Model, PCM) can be included in these single-point calculations to account for solvent effects.[6]
-
The final relative energies (ΔE) and Gibbs free energies (ΔG) of the conformers are calculated with respect to the global minimum.
Data Presentation
Quantitative results from the theoretical calculations should be summarized in clear, structured tables to facilitate comparison and analysis.
Table 1: Calculated Relative Energies of the Most Stable Conformers of this compound.
| Conformer ID | Relative Electronic Energy (ΔE, kcal/mol) | Relative ZPVE-Corrected Energy (ΔE₀, kcal/mol) | Relative Gibbs Free Energy (ΔG₂₉₈, kcal/mol) | Boltzmann Population (%) |
| Conf-1 | 0.00 | 0.00 | 0.00 | 75.8 |
| Conf-2 | 0.85 | 0.82 | 1.20 | 14.5 |
| Conf-3 | 1.20 | 1.15 | 1.85 | 5.3 |
| Conf-4 | 1.55 | 1.51 | 2.30 | 2.9 |
| Conf-5 | 1.90 | 1.84 | 2.80 | 1.5 |
Note: Data presented are hypothetical and for illustrative purposes only. Energies are calculated at the ωB97X-D/6-311+G(d,p)//B3LYP/6-31G(d) level of theory.
Table 2: Key Geometrical Parameters for the Global Minimum Conformer (Conf-1) of this compound.
| Parameter | Atom(s) Involved | Value |
| Bond Lengths (Å) | ||
| C=O | 1.21 | |
| C-O (ester) | 1.35 | |
| O-C (ethyl) | 1.45 | |
| C-C (backbone) | 1.53 - 1.54 | |
| Bond Angles (°) ** | ||
| O=C-O | 123.5 | |
| C-O-C (ester) | 116.0 | |
| O-C-O (dioxolane) | 105.0 | |
| Dihedral Angles (°) ** | ||
| O=C-C-C | 175.0 | |
| C-O-C-C (ethyl) | 179.5 | |
| C-C-C-C (backbone) | -178.0 (anti) | |
| O-C-C-O (dioxolane) | 35.0 (envelope) |
Note: Data presented are hypothetical and for illustrative purposes only. Geometries are from the B3LYP/6-31G(d) optimization.
Experimental Validation Protocols
Theoretical models must be validated by experimental data. For conformational analysis, NMR spectroscopy and X-ray crystallography are the most powerful techniques.
NMR Spectroscopy: NOE Analysis
The Nuclear Overhauser Effect (NOE) provides information about the through-space proximity of protons (typically < 5 Å), making it an ideal tool for validating calculated conformations in solution.[7][8]
-
Methodology:
-
Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃). The sample must be free of paramagnetic impurities, and dissolved oxygen should be removed by the freeze-pump-thaw method for optimal results with small molecules.[9]
-
Data Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. For a molecule of this size, a NOESY experiment is generally suitable.[9] A mixing time appropriate for small molecules (e.g., 300-800 ms) should be chosen to allow for the buildup of NOE cross-peaks.
-
Data Analysis:
-
Identify cross-peaks in the 2D spectrum, which indicate pairs of protons that are close in space.
-
The volume of each cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).
-
Measure the distances between key protons in the calculated low-energy conformers.
-
Compare the set of experimental NOE correlations with the inter-proton distances predicted for each calculated conformer. The conformer (or ensemble of conformers) that best matches the experimental NOE data is considered to be the most representative structure in solution.
-
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides the definitive, high-resolution 3D structure of a molecule in the solid state.[10][11] This allows for a direct and precise comparison of bond lengths, bond angles, and dihedral angles with the theoretically calculated values for a single conformation.
-
Methodology:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and typically involves slow evaporation of a solution of the compound in various solvents or solvent mixtures.[12] Crystals should ideally be at least 20-50 µm in all dimensions.[13]
-
Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield the precise atomic coordinates of the molecule in the crystal lattice.
-
Data Analysis: Compare the experimentally determined bond lengths, angles, and torsion angles with those from the calculated gas-phase conformers. While the solid-state structure may be influenced by crystal packing forces, it provides an invaluable benchmark for the accuracy of the computational method.
-
Mandatory Visualizations
Diagrams generated using Graphviz to illustrate molecular structure and logical workflows.
Caption: 2D structure of this compound.
Caption: Workflow for theoretical conformational analysis.
Conclusion
The conformational flexibility of this compound necessitates a detailed theoretical investigation to understand its structure-property relationships. The integrated computational and experimental workflow detailed in this guide provides a comprehensive framework for such an analysis. By combining molecular mechanics searches with high-level DFT calculations, a reliable model of the conformational landscape can be generated. Subsequent validation through NMR spectroscopy and single-crystal X-ray crystallography ensures that the theoretical model accurately reflects the molecule's behavior in solution and solid states, providing critical insights for researchers in medicinal chemistry and materials science.
References
- 1. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]
- 2. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Accelerating AI-Powered Chemistry and Materials Science Simulations with NVIDIA ALCHEMI Toolkit-Ops | NVIDIA Technical Blog [developer.nvidia.com]
- 6. sibran.ru [sibran.ru]
- 7. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 8. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. excillum.com [excillum.com]
- 11. azolifesciences.com [azolifesciences.com]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
Potential Applications of Novel 1,3-Dioxolane Derivatives: A Technical Guide
The 1,3-dioxolane ring is a key heterocyclic motif present in numerous natural and synthetic compounds, serving as a versatile scaffold in drug discovery and development.[1] This technical guide provides an in-depth overview of the burgeoning applications of novel 1,3-dioxolane derivatives, with a focus on their therapeutic potential. The unique structural features of the 1,3-dioxolane ring can enhance biological activity, making these derivatives promising candidates for antimicrobial, antitumor, and other medicinal applications.[1]
Synthesis of Novel 1,3-Dioxolane Derivatives
The synthesis of 1,3-dioxolane derivatives is often achieved through the acetalization or ketalization of aldehydes and ketones with a suitable diol in the presence of an acid catalyst.[2] A common method involves the reaction of an aldehyde, such as salicylaldehyde, with commercially available diols.[3]
Experimental Protocol: Synthesis from Salicylaldehyde and Diols
This protocol outlines a general procedure for the synthesis of chiral and racemic 1,3-dioxolane derivatives.
Materials:
-
Salicylaldehyde
-
Commercially available chiral or racemic diols
-
Montmorillonite K10 clay (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification equipment
Procedure:
-
A mixture of salicylaldehyde (1.0 eq), the selected diol (1.1 eq), and a catalytic amount of Montmorillonite K10 is refluxed in toluene.
-
Water generated during the reaction is removed azeotropically using a Dean-Stark apparatus.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography to afford the pure 1,3-dioxolane derivative.[4]
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR, 1H and 13C), and Mass Spectrometry (MS), as well as elemental analysis.[5]
Antimicrobial Applications
Novel 1,3-dioxolane derivatives have demonstrated significant potential as antibacterial and antifungal agents.[3] Their activity is often dependent on the nature and position of substituents on the dioxolane ring.[3]
Quantitative Data: Antibacterial and Antifungal Activity
The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial potency of a compound. The following table summarizes the MIC values for a series of novel 1,3-dioxolane derivatives against various bacterial and fungal strains.
| Compound | S. aureus (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | E. faecalis (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 1 | >1250 | >1250 | >1250 | >1250 | >1250 |
| 2 | 1250 | 625 | 1250 | 1250 | 625 |
| 3 | 625 | >1250 | >1250 | >1250 | 312.5 |
| 4 | 625 | 625 | 625 | 625 | 312.5 |
| 5 | 1250 | 625 | >1250 | >1250 | 625 |
| 6 | 625 | 625 | 1250 | 625 | 312.5 |
| 7 | >1250 | 1250 | >1250 | >1250 | 1250 |
| 8 | 625 | 625 | 1250 | 625 | 312.5 |
Data sourced from a study on new chiral and racemic 1,3-dioxolanes.[3][6] Notably, some of these compounds showed no activity against E. coli, K. pneumoniae, and P. mirabilis.[3]
Experimental Protocol: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Materials:
-
Synthesized 1,3-dioxolane derivatives
-
Bacterial and fungal strains (e.g., S. aureus, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Bacterial and fungal cultures are grown to a specific turbidity, then diluted to achieve a standardized final concentration in the test wells.
-
Serial Dilutions: The 1,3-dioxolane derivatives are serially diluted in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microbe growth without compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Antitumor and Multidrug Resistance (MDR) Modulation
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[2] P-gp, a member of the ATP-binding cassette (ABC) transporter family, actively removes a wide range of anticancer drugs from tumor cells, thereby reducing their efficacy.[7] Novel 1,3-dioxolane derivatives have emerged as effective modulators of MDR, capable of reversing this resistance.[2]
Mechanism of Action: P-gp Inhibition
Certain 1,3-dioxolane derivatives can interact with P-gp, inhibiting its efflux function.[2] This leads to an increased intracellular concentration of chemotherapeutic agents, resensitizing resistant cancer cells to the treatment.[8]
Experimental Protocol: Evaluation of MDR Reversal
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine both the cytotoxicity of compounds and their ability to reverse MDR.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines (e.g., human Caco-2 cells)
-
1,3-Dioxolane derivatives
-
Standard chemotherapeutic agent (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with:
-
The chemotherapeutic agent alone.
-
The 1,3-dioxolane derivative alone (to assess its own cytotoxicity).
-
A combination of the chemotherapeutic agent and the 1,3-dioxolane derivative.
-
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated, and the ability of the 1,3-dioxolane derivative to enhance the cytotoxicity of the chemotherapeutic agent in resistant cells is determined.[5][8]
Antiviral Applications
The potential of 1,3-dioxolane derivatives as antiviral agents has also been explored. For instance, N-9-oxypurine 1,3-dioxolane nucleosides have been synthesized and evaluated for their activity against various viruses. However, in some studies, these compounds did not exhibit significant antiviral activity against HIV, HBV, HSV-1, HSV-2, or HCMV.[9] Further research and structural modifications may be necessary to unlock their potential in this area.
Conclusion
Novel 1,3-dioxolane derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antibacterial and antifungal agents, coupled with their ability to modulate multidrug resistance in cancer cells, positions them as valuable leads for the development of new therapeutics. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as exploring their potential in other therapeutic areas. The synthetic versatility of the 1,3-dioxolane scaffold offers ample opportunities for the creation of diverse chemical libraries for biological screening.
References
- 1. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 2. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
protocol for acid-catalyzed synthesis of Ethyl 3-(1,3-Dioxolane)hexanoate
Abstract
This application note details a robust and efficient protocol for the synthesis of Ethyl 3-(1,3-Dioxolane)hexanoate via the acid-catalyzed ketalization of ethyl 3-oxohexanoate. The ketone functionality of the β-keto ester is selectively protected using ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH). This protection strategy is crucial in multi-step organic syntheses where the ketone's reactivity needs to be masked to allow for selective transformations at other functional groups, such as the ester moiety.[1][2] The protocol employs a Dean-Stark apparatus to effectively remove water, driving the reversible reaction towards the formation of the desired ketal product.[1] This method is widely applicable in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.
Introduction
In organic synthesis, the selective protection of functional groups is a fundamental strategy for achieving desired chemical transformations in molecules with multiple reactive sites.[1] The carbonyl group of a ketone is generally more electrophilic and reactive towards nucleophiles than the carbonyl group of an ester.[1] Therefore, in molecules containing both functionalities, such as ethyl 3-oxohexanoate, it is often necessary to protect the ketone to perform selective reactions at the ester.
The formation of a cyclic ketal using ethylene glycol is a common and effective method for protecting ketones and aldehydes.[3] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH), and is reversible.[1][4] To achieve high yields of the protected product, the equilibrium must be shifted towards the product side. This is commonly accomplished by the continuous removal of the water byproduct through azeotropic distillation, for which a Dean-Stark apparatus is ideally suited.[1][2]
This document provides a detailed experimental protocol for the synthesis of this compound, a valuable intermediate for further synthetic elaborations.
Experimental Workflow
The overall workflow for the synthesis is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference/Notes |
| Reactants | ||
| Ethyl 3-oxohexanoate | 1.0 eq | Starting β-keto ester[5] |
| Ethylene Glycol | 1.2 - 1.5 eq | Slight excess to drive the reaction |
| p-Toluenesulfonic acid (TsOH) | 0.01 - 0.05 eq | Catalytic amount[1] |
| Toluene | ~5 mL per mmol of keto ester | Solvent for azeotropic water removal[4] |
| Reaction Conditions | ||
| Temperature | Reflux (~110-120 °C) | To facilitate azeotropic distillation |
| Reaction Time | 4 - 8 hours | Monitor by TLC or GC |
| Product Characterization | ||
| Molecular Formula | C₁₀H₁₈O₄ | |
| Molecular Weight | 202.25 g/mol | |
| Expected Yield | 85 - 95% | Based on similar ketalization reactions[4] |
| Purity | >95% | After column chromatography |
Experimental Protocol
Materials:
-
Ethyl 3-oxohexanoate (C₈H₁₄O₃, MW: 158.19 g/mol )[5]
-
Ethylene glycol (C₂H₆O₂, MW: 62.07 g/mol )
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O, MW: 190.22 g/mol )
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add ethyl 3-oxohexanoate.
-
Add toluene as the solvent.
-
Add ethylene glycol (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).
-
Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.
-
-
Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 4-8 hours).
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) until the starting material is consumed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the TsOH catalyst. Be cautious of potential gas evolution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure this compound.
-
Combine the fractions containing the pure product and concentrate them using a rotary evaporator.
-
-
Characterization:
-
Characterize the final product by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Toluene and ethyl acetate are flammable; keep them away from ignition sources.
-
p-Toluenesulfonic acid is corrosive; handle it with care.
-
Ethylene glycol is toxic; avoid ingestion and skin contact.
References
- 1. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. Ethyl 3-oxohexanoate | C8H14O3 | CID 238498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3-(1,3-Dioxolan-2-yl)hexanoate as a Ketone Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of a 1,3-dioxolane functional group to protect the ketone in ethyl 3-oxohexanoate, forming ethyl 3-(1,3-dioxolan-2-yl)hexanoate. This strategy is crucial in multistep organic synthesis, particularly in drug development, where chemoselectivity is paramount.[1][2][3]
Introduction
In the synthesis of complex organic molecules, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions.[2][4] The 1,3-dioxolane group is a widely used protecting group for aldehydes and ketones due to its ease of formation, stability under various conditions, and straightforward removal.[4][5] This acetal is stable in neutral to strongly basic environments, making it ideal for reactions involving nucleophiles, organometallics, and hydrides.[5][6][7][8] However, it is readily cleaved under acidic conditions, allowing for the regeneration of the carbonyl group when desired.[4][5]
The protection of a ketone, such as in ethyl 3-oxohexanoate, is a common requirement when a selective reaction, like the reduction of the ester group, is intended.[6][9] Without protection, reagents like lithium aluminum hydride would react with the more electrophilic ketone.[2]
Applications in Organic Synthesis and Drug Development
The use of dioxolanes as protecting groups for ketones is a fundamental strategy in the synthesis of pharmaceuticals and other complex molecules.[1][3] This approach allows for:
-
Selective reduction of other functional groups: For instance, an ester can be selectively reduced in the presence of a ketone.[6][9]
-
Grignard and other organometallic reactions: Protecting the ketone prevents its reaction with organometallic reagents, allowing these reagents to react with other functional groups like esters.[7]
-
Multistep synthesis: In the synthesis of complex molecules with multiple functional groups, orthogonal protecting group strategies are essential.[3] Dioxolanes are compatible with many other protecting groups, enabling complex synthetic routes.[3]
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for the protection of a ketone as a 1,3-dioxolane and its subsequent deprotection.
Table 1: Protection of Ketones as 1,3-Dioxolanes
| Parameter | Conditions | Notes |
| Substrate | Ketone (e.g., Ethyl 3-oxohexanoate) | Aldehydes are generally more reactive than ketones.[4] |
| Reagent | Ethylene glycol (1.1 - 2.0 equivalents) | The diol used for protection. |
| Catalyst | p-Toluenesulfonic acid (catalytic amount) | Other acid catalysts like pyridinium p-toluenesulfonate (PPTS) can also be used for milder conditions. |
| Solvent | Toluene, Benzene, or Dichloromethane | A solvent that forms an azeotrope with water is ideal for water removal. |
| Apparatus | Dean-Stark trap | Used to remove water and drive the reaction to completion.[10][11][12] |
| Temperature | Reflux | Typically the boiling point of the solvent. |
| Reaction Time | 2 - 24 hours | Varies depending on the reactivity of the ketone. |
Table 2: Deprotection of 1,3-Dioxolanes
| Parameter | Conditions | Notes |
| Substrate | 1,3-Dioxolane protected ketone | |
| Reagent | Aqueous Acid (e.g., HCl, H₂SO₄, Acetic Acid) | The concentration of the acid can be varied to control the rate of deprotection. |
| Solvent | Acetone, Tetrahydrofuran (THF), Water | A co-solvent is often used to ensure solubility of the substrate. |
| Temperature | Room temperature to gentle heating | Higher temperatures can accelerate the reaction. |
| Reaction Time | 30 minutes - 12 hours | Dependent on the stability of the dioxolane and the reaction conditions. |
Experimental Protocols
Protocol 1: Protection of Ethyl 3-oxohexanoate
This protocol describes the formation of ethyl 3-(1,3-dioxolan-2-yl)hexanoate.
Materials:
-
Ethyl 3-oxohexanoate
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add ethyl 3-oxohexanoate (1 equivalent), toluene (approx. 0.2 M), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents).
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue heating until no more water is collected, indicating the reaction is complete (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Deprotection of Ethyl 3-(1,3-dioxolan-2-yl)hexanoate
This protocol describes the removal of the 1,3-dioxolane protecting group to regenerate the ketone.
Materials:
-
Ethyl 3-(1,3-dioxolan-2-yl)hexanoate
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the ethyl 3-(1,3-dioxolan-2-yl)hexanoate (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add 1 M HCl (e.g., 0.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 1-3 hours), neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography if necessary.
Visualizations
Caption: General workflow for using a dioxolane protecting group.
Caption: Simplified mechanism for the acid-catalyzed formation of a 1,3-dioxolane.
Caption: Simplified mechanism for the acid-catalyzed hydrolysis of a 1,3-dioxolane.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. scribd.com [scribd.com]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Dioxolane - Wikipedia [en.wikipedia.org]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 11. Protection of Ketones as Ethylene Acetals (1,3-Dioxolanes) | Ambeed [ambeed.com]
- 12. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of 2-methyl-1,3-dioxolane and related cyclic acetal compounds using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Methyl-1,3-dioxolane is a volatile organic compound (VOC) utilized as a solvent and in various chemical syntheses.[1] Its detection and quantification are critical for process monitoring, quality control, and environmental analysis.[1] The methodologies described herein are based on established techniques for VOC analysis and can be adapted for various sample matrices.[1] This document includes comprehensive experimental protocols, tabulated quantitative data for easy comparison, and a visual workflow diagram to illustrate the procedure.
Introduction
2-Methyl-1,3-dioxolane (CAS No. 497-26-7) is a cyclic acetal with applications in diverse industrial processes.[1] Monitoring its concentration is essential for ensuring product purity, optimizing reaction yields, and maintaining environmental safety.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust, sensitive, and selective analytical technique well-suited for the analysis of this and other volatile compounds.[2][3][4] This application note outlines a comprehensive approach for the GC-MS analysis of 2-methyl-1,3-dioxolane and similar compounds, providing researchers with a reliable methodology.
Data Presentation
Quantitative data for the GC-MS analysis of 2-methyl-1,3-dioxolane is summarized in the table below. These values are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.11 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.43 ng/mL - 5 µg/L | [1][5] |
| Kovats Retention Index (Standard non-polar) | 618 - 676 | [6] |
Mass Spectral Data
The electron ionization (EI) mass spectrum of 2-methyl-1,3-dioxolane is characterized by the following major fragments:
| Mass-to-Charge Ratio (m/z) | Relative Abundance |
| 73 | High |
| 43 | High |
| 45 | Medium |
Experimental Protocols
The following protocols are based on established methods for VOC analysis, such as the US EPA Method 8260, and can be adapted for the specific analysis of 2-methyl-1,3-dioxolane.[1]
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
For Aqueous Samples (e.g., environmental water samples): Headspace Sampling
Headspace sampling is ideal for isolating volatile analytes from a liquid or solid matrix.[2][7]
-
Sample Collection: Collect samples in clean, airtight glass vials to prevent contamination and loss of volatile components.[2]
-
Vial Preparation: Place a known volume (e.g., 5-10 mL) of the aqueous sample into a headspace vial.
-
Equilibration: Seal the vial and place it in a headspace autosampler. The sample is heated (e.g., at 99°C for 40 minutes) to allow the volatile compounds to partition into the headspace (the gas phase above the sample).[8]
-
Injection: A sample of the headspace gas is automatically injected into the GC-MS system.[7][8]
For Organic Samples (e.g., reaction mixtures): Direct Injection
-
Sample Preparation: Prepare a 1% (v/v) solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[5] Ensure the sample is free from particles by centrifugation or filtration if necessary.[2][9]
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.[5]
For Complex Matrices: Solid Phase Extraction (SPE)
SPE can be used to concentrate and purify analytes from complex samples.[2]
-
Cartridge Conditioning: Condition an appropriate SPE cartridge with a suitable solvent.
-
Sample Loading: Pass the sample through the cartridge. The analytes will adhere to the sorbent material.
-
Washing: Wash the cartridge to remove impurities.
-
Elution: Elute the analytes from the cartridge using a small volume of a clean solvent.
-
Analysis: The eluate is then ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of 2-methyl-1,3-dioxolane.
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[5]
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split, depending on the sample concentration.[9]
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.[10]
-
Acquisition Mode:
Data Analysis
-
Peak Identification: Identify the peak corresponding to 2-methyl-1,3-dioxolane based on its retention time.
-
Mass Spectrum Confirmation: Confirm the identity of the compound by comparing its mass spectrum with a reference library such as the NIST database.[5]
-
Quantification: For quantitative analysis, create a calibration curve using standards of known concentrations. Calculate the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of 2-methyl-1,3-dioxolane.
Caption: GC-MS analysis workflow from sample preparation to data reporting.
Conclusion
This application note provides a comprehensive and adaptable protocol for the GC-MS analysis of 2-methyl-1,3-dioxolane and related compounds. The detailed methodologies for sample preparation, instrumental analysis, and data processing offer a solid foundation for researchers, scientists, and drug development professionals to achieve accurate and reliable results in their analytical endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS - Spectro Inlets [spectroinlets.com]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-Methyl-1,3-dioxolane | C4H8O2 | CID 10342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. benchchem.com [benchchem.com]
Application Note: Unambiguous 1H and 13C NMR Signal Assignment for Substituted Dioxolanes
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1,3-dioxolane ring system is a fundamental structural motif in a vast array of organic molecules, including natural products, pharmaceuticals, and chiral auxiliaries. Dioxolanes are frequently employed as protecting groups for 1,2- and 1,3-diols due to their stability and ease of formation and cleavage. The precise determination of their structure, and particularly their stereochemistry, is critical for understanding their function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete and unambiguous structural elucidation of substituted dioxolanes. This application note provides a detailed guide and standardized protocols for the assignment of ¹H and ¹³C NMR signals using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Key Principles in Dioxolane NMR Spectroscopy
The chemical shifts of the protons and carbons in a dioxolane ring are highly sensitive to their chemical environment. Key factors influencing these shifts include:
-
Substitution Pattern: The nature and position of substituents on the C2, C4, and C5 positions.
-
Ring Conformation: The five-membered dioxolane ring is not planar and typically adopts an envelope or twist conformation.
-
Relative Stereochemistry: The cis/trans relationship between substituents profoundly affects the chemical shifts, particularly for protons and carbons at the C4 and C5 positions. For dioxolanes formed from 1,3-diols (acetonides), the syn or anti relationship of the diol is a primary determinant of the NMR spectrum.[1]
Characteristic Chemical Shifts
The following tables summarize typical chemical shift ranges for protons and carbons in substituted 1,3-dioxolanes. These values can vary based on the solvent and the specific nature of the substituents.
Table 1: General ¹H and ¹³C Chemical Shift Ranges for the 1,3-Dioxolane Ring
| Position | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| C2 | H | 4.8 - 6.0 | - | Highly dependent on substituents. A proton at this position is an acetal proton. |
| C | 90 - 115 | The ketal/acetal carbon is characteristically deshielded. | ||
| C4/C5 | H | 3.5 - 4.5 | - | Methylene or methine protons adjacent to oxygen. |
| C | 65 - 85 | Methylene or methine carbons adjacent to oxygen. |
Table 2: Diagnostic ¹³C NMR Signals for syn- and anti-1,3-Diol Acetonides
A widely used method for determining the relative stereochemistry of 1,3-diols involves converting them into their corresponding acetonides (2,2-dimethyl-1,3-dioxanes, though often discussed with dioxolanes derived from 1,2-diols) and analyzing the ¹³C NMR shifts of the acetonide carbons. A key generalization by Rychnovsky and co-workers provides a reliable correlation.[1]
| Stereochemistry | Ketal Carbon (C2) | Acetonide Methyl Carbons | Conformation |
| syn | ~98-101 ppm | ~19 ppm (axial) & ~30 ppm (equatorial) | Chair |
| anti | ~100-101 ppm | ~25 ppm (two signals) | Twist-Boat |
Note: The significant difference in the methyl carbon chemical shifts for syn isomers is highly diagnostic.[1]
Experimental Protocols
Accurate and reproducible data acquisition is paramount for successful signal assignment. The following are generalized protocols that can be adapted to specific instruments and samples.
Sample Preparation
-
Dissolution: Weigh 5-10 mg of the purified dioxolane sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). Chloroform-d (CDCl₃) is commonly used unless the sample has poor solubility.
-
Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Degassing (Optional): For sensitive experiments like NOESY, degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation measurements. This can be done via several freeze-pump-thaw cycles.
NMR Data Acquisition
The following experiments provide a comprehensive dataset for full structure elucidation. All spectra should be acquired at a constant temperature (e.g., 298 K).
Protocol 2.1: 1D ¹H NMR
-
Purpose: To obtain an overview of all proton signals, their chemical shifts, integrations, and coupling patterns.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Key Parameters:
-
Spectral Width (SW): ~12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time.
-
Number of Scans (NS): 8-16, adjusted to achieve a signal-to-noise ratio (S/N) > 100:1.
-
Protocol 2.2: 1D ¹³C{¹H} NMR
-
Purpose: To observe all unique carbon signals. Proton decoupling is used to simplify the spectrum to singlets and improve S/N.
-
Pulse Program: A standard pulse-acquire sequence with proton decoupling (e.g., 'zgpg30').
-
Key Parameters:
-
Spectral Width (SW): ~220-250 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 128 to 1024 or more, depending on sample concentration.
-
Protocol 2.3: 2D COSY (¹H-¹H Correlation Spectroscopy)
-
Purpose: To identify protons that are scalar-coupled (typically through 2-3 bonds), revealing proton spin systems.
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').
-
Key Parameters:
-
Spectral Width (SW): Identical to the ¹H spectrum in both dimensions.
-
Data Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 2-8 per increment.
-
Protocol 2.4: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached carbons (¹J_CH).
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').
-
Key Parameters:
-
Spectral Width (SW): ¹H dimension same as ¹H spectrum; ¹³C dimension sufficient to cover all expected carbons (e.g., 0-120 ppm for dioxolanes).
-
Data Points (TD): 1024 in F2 (¹H), 256 in F1 (¹³C).
-
¹J_CH Coupling Constant: Set to an average value of 145 Hz.
-
Number of Scans (NS): 4-16 per increment.
-
Protocol 2.5: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons, essential for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Key Parameters:
-
Spectral Width (SW): Same as HSQC.
-
Data Points (TD): 2048 in F2 (¹H), 256-512 in F1 (¹³C).
-
Long-Range Coupling Delay: Optimized for an average nJ_CH of 8-10 Hz.
-
Number of Scans (NS): 16-64 per increment.
-
Protocol 2.6: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (<5 Å), which is crucial for determining relative stereochemistry.[2]
-
Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph').
-
Key Parameters:
-
Spectral Width (SW): Same as ¹H spectrum in both dimensions.
-
Data Points (TD): 2048 in F2, 256-512 in F1.
-
Mixing Time (D8): 500-800 ms (this value may require optimization).
-
Number of Scans (NS): 8-32 per increment.
-
Data Analysis and Visualization
The unambiguous assignment of all signals requires a systematic integration of the information from all acquired spectra. The logical workflow for this process is outlined below.
References
Application Notes and Protocols for Mild Deprotection of 1,3-Dioxolane Ketals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1,3-dioxolane moiety is a widely utilized protecting group for carbonyl functionalities (aldehydes and ketones) in multi-step organic synthesis. Its stability under neutral to basic conditions, and with a variety of nucleophilic and reducing agents, makes it an invaluable tool. However, the removal of this group, typically under acidic conditions, can be challenging in the presence of other acid-sensitive functional groups within a complex molecule. This document provides a comprehensive overview of various mild methods for the deprotection of 1,3-dioxolane ketals, aiming to preserve the integrity of delicate molecular architectures. The protocols detailed herein offer a range of options, from Lewis and Brønsted acid catalysis to enzymatic and reductive methods, suitable for a variety of substrates and research needs.
Deprotection Methodologies
Several strategies have been developed for the mild cleavage of 1,3-dioxolane ketals. The choice of method depends on factors such as the substrate's functional group tolerance, the desired reaction kinetics, and the available laboratory resources. Below is a summary of prominent methods with their key features.
Lewis Acid Catalysis
Lewis acids are effective in catalyzing the hydrolysis of 1,3-dioxolanes under mild conditions. These reactions are often performed in wet organic solvents at or below room temperature, offering excellent chemoselectivity.
Key Advantages:
-
High yields and chemoselectivity.
-
Mild reaction conditions (often room temperature).
-
Tolerance of many other functional groups.
A general workflow for Lewis acid-catalyzed deprotection is illustrated below.
Caption: Workflow for Lewis Acid-Catalyzed Deprotection.
Brønsted Acid Catalysis
Mild Brønsted acids, particularly in "green" solvent systems, provide an environmentally benign alternative for dioxolane deprotection. Protic ionic liquids and polymer-supported acids like p-sulfonic acid-calixarenes are notable examples. Microwave irradiation can significantly accelerate these reactions.
Key Advantages:
-
Use of environmentally friendly solvents like water.
-
Catalyst recyclability in some systems.
-
Rapid reaction times with microwave assistance.
Iodine Catalysis
Molecular iodine in catalytic amounts serves as a mild and neutral catalyst for the deprotection of 1,3-dioxolanes. The reaction typically proceeds in acetone, which acts as a trans-ketalization agent.
Key Advantages:
-
Neutral reaction conditions.
-
High efficiency and short reaction times.
-
Tolerance of highly acid-sensitive groups.
The proposed mechanism involves the activation of the dioxolane by iodine, followed by nucleophilic attack by acetone.
Caption: Iodine-Catalyzed Deprotection Pathway.
Reductive Deprotection
Certain reagents can effect the deprotection of 1,3-dioxolanes with concomitant reduction of the resulting carbonyl group to an alcohol. Nickel boride, generated in situ, is a prime example of such a system. By tuning the reaction conditions, it is possible to achieve either deprotection to the carbonyl or deprotection followed by reduction.
Key Advantages:
-
Mild, neutral conditions.
-
Can provide direct access to alcohols from protected carbonyls.
-
Chemoselective, tolerating halo and alkoxy groups.
Enzymatic Deprotection
Enzymatic methods offer the potential for highly selective deprotection under very mild, aqueous conditions. Lipases and esterases are classes of enzymes that have been explored for their hydrolytic activity on related functional groups, and they represent a promising green chemistry approach to ketal deprotection.
Key Advantages:
-
Extremely mild (physiological) conditions (pH, temperature).
-
High chemo-, regio-, and stereoselectivity.
-
Environmentally benign (water as solvent, biodegradable catalyst).
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for various mild deprotection methods for 1,3-dioxolane ketals.
Table 1: Lewis Acid-Catalyzed Deprotection
| Catalyst | Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Er(OTf)₃ (cat.) | Various acetals/ketals | Wet Nitromethane | RT | 0.5 - 4 h | >90 | [1][2] |
| Ce(OTf)₃ (cat.) | Various acetals/ketals | Wet Nitromethane | RT | 0.5 - 3 h | >92 | [1] |
| NaBArF₄ (0.1 mol%) | 2-Phenyl-1,3-dioxolane | Water | 30 | 5 min | Quantitative | [1][3] |
| In(OTf)₃ (cat.) | Various acetals/ketals | Acetone | RT | 1 - 2 h | >85 | [1] |
Table 2: Other Mild Deprotection Methods
| Method/Catalyst | Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Iodine (10 mol%) | Various ketals | Acetone | RT | 5 - 45 min | >90 | [1][4] |
| p-SO₃H-Calix[5]arene (2.5 mol%) | Isatin Ketal | Water | 160 (MW) | 10 min | >96 | [6][7] |
| Protic Ionic Liquid (cat.) | Various ketals | Water | 70 - 82 | 1 - 5 h | >88 | [5][8] |
| Nickel Boride (in situ) | Various ketals | Methanol | RT | 2 - 5 h | >85 | [9][10] |
Experimental Protocols
Protocol 1: Deprotection using Erbium(III) Triflate (Er(OTf)₃)
This protocol describes a general procedure for the chemoselective cleavage of 1,3-dioxolanes using the mild Lewis acid, Er(OTf)₃.[1][2]
Materials:
-
1,3-Dioxolane protected substrate
-
Erbium(III) triflate (Er(OTf)₃)
-
Nitromethane (reagent grade)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane for extraction
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a solution of the 1,3-dioxolane substrate (1.0 mmol) in nitromethane (5 mL), add deionized water (0.1 mL, approx. 5.5 mmol).
-
Add a catalytic amount of Er(OTf)₃ (e.g., 0.05 mmol, 5 mol%).
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by TLC. Reaction times can vary from 30 minutes to 4 hours depending on the substrate.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carbonyl compound.
Protocol 2: Deprotection using Catalytic Iodine in Acetone
This protocol details a fast and efficient deprotection under neutral conditions using molecular iodine.[1][4]
Materials:
-
1,3-Dioxolane protected substrate
-
Iodine (I₂)
-
Acetone (reagent grade, containing ≤0.5% water)
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Dichloromethane or Ethyl acetate for extraction
-
Standard laboratory glassware
Procedure:
-
Dissolve the 1,3-dioxolane substrate (1.0 mmol) in acetone (10 mL) in a round-bottom flask.
-
Add molecular iodine (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature. Acyclic ketals often deprotect within 5 minutes, while cyclic ketals may require up to 45 minutes. The reaction can be accelerated by gentle heating (35-40 °C).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the acetone under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate (20 mL).
-
Wash the organic solution with 10% aqueous Na₂S₂O₃ solution (10 mL) to remove excess iodine, followed by water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via flash chromatography if necessary.
Protocol 3: Microwave-Assisted Deprotection using p-Sulfonic Acid-Calix[5]arene
This protocol describes a rapid, greener deprotection method using a water-soluble Brønsted acid catalyst and microwave heating.[6][7]
Materials:
-
1,3-Dioxolane protected substrate (e.g., isatin ketal)
-
p-Sulfonic acid-calix[5]arene
-
Deionized water
-
Ethyl acetate
-
Microwave reactor with temperature and pressure control
-
30 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
Place the 1,3-dioxolane substrate (0.15 mmol), p-sulfonic acid-calix[5]arene (0.00375 mmol, 2.5 mol%), and deionized water (10 mL) into the microwave reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 160 °C under microwave irradiation with constant stirring (e.g., 800 rpm). Maintain this temperature for 10 minutes.
-
After the reaction, cool the vessel to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (5 x 5 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify by an appropriate method if required. The aqueous phase containing the catalyst can potentially be reused for subsequent reactions.
Protocol 4: General Procedure for Enzymatic Deprotection
This protocol provides a general guideline for attempting the deprotection of 1,3-dioxolanes using a lipase or esterase. Optimization of enzyme choice, pH, temperature, and co-solvent may be necessary for a specific substrate.
Materials:
-
1,3-Dioxolane protected substrate
-
Lipase (e.g., Candida antarctica Lipase B, CAL-B) or Esterase (e.g., Pig Liver Esterase, PLE)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
A water-miscible co-solvent (e.g., THF, DMSO, or acetonitrile), if needed for substrate solubility
-
Standard laboratory glassware and temperature-controlled shaker or stirrer
Procedure:
-
Prepare a stock solution of the 1,3-dioxolane substrate in a minimal amount of the chosen co-solvent.
-
In a reaction vessel, add the phosphate buffer.
-
Add the substrate stock solution to the buffer with vigorous stirring to achieve a fine suspension or solution. The final concentration of the co-solvent should be kept low (typically <10% v/v) to maintain enzyme activity.
-
Add the lipase or esterase preparation (e.g., 10-50 mg of immobilized enzyme per mmol of substrate).
-
Seal the vessel and incubate the mixture at a suitable temperature (e.g., 30-40 °C) with constant stirring or shaking.
-
Monitor the reaction progress over time (from several hours to days) by taking aliquots, extracting with an organic solvent, and analyzing by TLC or GC/MS.
-
Upon completion (or when equilibrium is reached), filter off the (immobilized) enzyme.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the product.
-
Purify as needed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interplay of Monosaccharide Configurations on the Deacetylation with Candida antarctica Lipase-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Candida antarctica lipase B-catalyzed synthesis of polyesters: starting from ketones via a tandem BVO/ROP process - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Ethyl 3-(1,3-Dioxolane)hexanoate in Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential use of Ethyl 3-(1,3-Dioxolane)hexanoate as a fragrance ingredient. This molecule, a ketal of ethyl 3-oxohexanoate, is explored for its potential to impart unique fruity and green olfactory notes in fragrance compositions.
Introduction
This compound (CAS 76924-94-2) is a cyclic ketal that holds promise as a novel fragrance ingredient.[1] The presence of the dioxolane group can modify the volatility and odor profile of the parent β-keto ester, ethyl 3-oxohexanoate, potentially offering a more stable and nuanced fruity aroma. Esters are fundamental building blocks in the flavor and fragrance industry, known for their characteristic fruity and sweet scents.[2][3] The transformation of a ketone into a ketal can introduce interesting and complex odor properties, sometimes with green, herbaceous, or fresh notes alongside the initial fruity character.[4] Dioxolane and dioxane derivatives are utilized in perfumery to introduce a range of scents, from fruity and floral to green and woody.[5][6][7]
Physicochemical Properties and Predicted Olfactory Profile
A summary of the known and predicted properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 76924-94-2 | [1] |
| Molecular Formula | C₁₀H₁₈O₄ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Predicted Olfactory Profile | Fruity (pineapple, green apple), sweet, slightly waxy, with potential green and herbaceous undertones. | Inferred from related fruity esters and ketals.[2][4][8] |
| Predicted Use in Fragrance | Top to middle note in fruity-floral, green, and citrus fragrance compositions to add lift, naturalness, and a juicy quality.[9][10] | Inferred from industry use of similar molecules. |
Table 1: Physicochemical and Predicted Olfactory Properties of this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process, starting from the readily available precursor, ethyl 3-oxohexanoate.
Workflow for the Synthesis of this compound:
References
- 1. Page loading... [wap.guidechem.com]
- 2. imbibeinc.com [imbibeinc.com]
- 3. labassociates.com [labassociates.com]
- 4. EP2757905A1 - Acetals and ketals as fragrances and flavors - Google Patents [patents.google.com]
- 5. EP2524959A1 - Dioxolanes containing olfactory and/or aromatic substances - Google Patents [patents.google.com]
- 6. US5888961A - 1,3-dioxane and its use in perfumery - Google Patents [patents.google.com]
- 7. US8569518B2 - Bicyclic dioxanes, their preparation and their use as fragrant compounds - Google Patents [patents.google.com]
- 8. Odor Descriptor Listing for fruity [thegoodscentscompany.com]
- 9. Fruity Notes in Perfume - Karen Gilbert [karengilbert.co.uk]
- 10. TMOV Experience | Fruits in perfumery [experience.themerchantofvenice.com]
Application Notes and Protocols: Ethyl 3-(1,3-Dioxolane)hexanoate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 3-(1,3-Dioxolane)hexanoate as a versatile building block in the synthesis of key pharmaceutical intermediates. The primary application highlighted is its role as a protected precursor to chiral β-hydroxyhexanoic acid derivatives, which are crucial components in the synthesis of various therapeutic agents, including blockbuster drugs like statins.
Introduction: The Strategic Advantage of Ketal Protection
In multi-step pharmaceutical synthesis, the selective protection of reactive functional groups is a cornerstone of efficient and high-yield processes. This compound is the ethylene ketal-protected form of ethyl 3-oxohexanoate. The dioxolane group masks the highly reactive ketone, allowing for selective transformations at other sites of the molecule, such as the ester functionality. This strategy is critical for preventing unwanted side reactions and ensuring precise control over the stereochemistry of the final product. The 1,3-dioxolane protecting group is stable under various reaction conditions and can be readily removed under mild acidic conditions to regenerate the ketone.[1]
Core Application: Synthesis of Chiral β-Hydroxy Esters
A primary application of this compound is in the synthesis of enantiomerically pure (or enriched) ethyl (R)- or (S)-3-hydroxyhexanoate. These chiral β-hydroxy esters are valuable intermediates for the synthesis of a variety of pharmaceuticals. The general synthetic strategy involves the asymmetric reduction of the protected ketone precursor, followed by deprotection.
This approach is particularly relevant in the synthesis of the side chains of HMG-CoA reductase inhibitors (statins), such as Atorvastatin and Rosuvastatin, which feature a chiral β-hydroxy acid moiety. While specific intermediates for these statins may vary in their substitution, the fundamental synthetic challenge of establishing the correct stereochemistry at the hydroxyl group is a shared feature. The use of a protected precursor like this compound allows for controlled reduction to achieve the desired stereoisomer.
Experimental Protocols
Ketalization of Ethyl 3-Oxohexanoate
This protocol describes the synthesis of this compound from its corresponding β-keto ester.
Reaction:
Caption: Synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-oxohexanoate | 158.19 | 15.8 g | 0.1 |
| Ethylene glycol | 62.07 | 9.3 g (8.4 mL) | 0.15 |
| p-Toluenesulfonic acid | 172.20 | 0.172 g | 0.001 |
| Toluene | - | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 3-oxohexanoate, ethylene glycol, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 3-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Expected Yield: 85-95%
Asymmetric Reduction to Ethyl (S)-3-hydroxyhexanoate
This protocol outlines a representative method for the asymmetric reduction of the ketone (after deprotection) to the corresponding chiral alcohol, a key step in producing pharmaceutical intermediates. This can be achieved through various methods, including enzymatic reduction or the use of chiral reducing agents. A biocatalytic approach is presented here for its high enantioselectivity and green chemistry advantages.
Workflow:
Caption: Workflow for the synthesis of a chiral β-hydroxy ester.
Materials:
| Reagent | Concentration | Quantity |
| Ethyl 3-oxohexanoate | - | 1.58 g (10 mmol) |
| Ketoreductase (e.g., KRED-P1-B01) | - | 50 mg |
| NADP+ | 1 mM | 1 mL |
| Glucose Dehydrogenase (GDH) | 10 U/mL | 1 mL |
| D-Glucose | 1.2 M | 10 mL |
| Phosphate Buffer | 100 mM, pH 7.0 | 90 mL |
Procedure:
-
In a temperature-controlled reaction vessel, dissolve D-glucose in the phosphate buffer.
-
Add NADP+, Glucose Dehydrogenase, and the Ketoreductase to the buffered glucose solution and stir until dissolved.
-
Add ethyl 3-oxohexanoate to the reaction mixture.
-
Maintain the reaction at 30°C with gentle stirring.
-
Monitor the reaction progress by HPLC or GC analysis for the disappearance of the starting material and the formation of the product.
-
Once the reaction is complete (typically 24-48 hours), extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Conversion | >99% |
| Enantiomeric Excess (e.e.) | >99% for the (S)-enantiomer |
| Isolated Yield | 85-92% |
Application in Statin Synthesis: A Conceptual Pathway
The chiral ethyl 3-hydroxyhexanoate intermediate is a building block for the side chain of several statins. The following diagram illustrates a conceptual pathway where such an intermediate could be incorporated into the synthesis of a statin analogue. This is a generalized representation, as specific synthetic routes for commercial drugs are proprietary and often involve numerous steps.
References
Application Note: A Scalable Protocol for the Synthesis of 1,3-Dioxolanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dioxolanes are five-membered cyclic acetals that serve as crucial building blocks and intermediates in the synthesis of pharmacologically active molecules, including antiviral, antifungal, and anti-HIV agents.[1] They are also widely used as green, non-toxic solvents, replacing halogenated and other problematic solvents in various formulations.[2] The most common synthesis route is the acid-catalyzed condensation of a carbonyl compound (aldehyde or ketone) with ethylene glycol.[1][3]
For large-scale and industrial applications, driving the reaction equilibrium towards the product by efficiently removing the water by-product is critical.[3] Traditional laboratory methods often employ a Dean-Stark apparatus. However, for industrial production, more advanced techniques like reactive distillation are favored, as they combine reaction and separation into a single, highly efficient unit operation, leading to high yields and purity.[2][4] This protocol details a robust and scalable procedure using a solid acid catalyst, which simplifies downstream processing and is amenable to large-scale production.
Principle of the Method
The synthesis of 1,3-dioxolanes is an acid-catalyzed acetalization reaction. An aldehyde or ketone reacts with ethylene glycol in a reversible condensation reaction to form the 1,3-dioxolane and water.
Reaction Scheme: R1(R2)C=O + HOCH₂CH₂OH ⇌ R1(R2)C(OCH₂)₂ + H₂O (Carbonyl) + (Ethylene Glycol) ⇌ (1,3-Dioxolane) + (Water)
According to Le Chatelier's principle, the continuous removal of water from the reaction mixture shifts the equilibrium to the right, maximizing the yield of the desired dioxolane product. The use of a heterogeneous solid acid catalyst (e.g., cation exchange resin, Montmorillonite K10) facilitates easy removal by filtration, which is highly advantageous for large-scale operations compared to homogeneous catalysts like p-toluenesulfonic acid that require neutralization and extraction steps.[4][5][6]
Experimental Protocol: Large-Scale Synthesis of 2-Phenyl-1,3-dioxolane
This protocol describes the synthesis using benzaldehyde as a model aromatic aldehyde. The principles can be adapted for other aldehydes and ketones.
3.1 Materials and Equipment
-
Materials:
-
Benzaldehyde (≥99%)
-
Ethylene Glycol (≥99%)
-
Toluene (Anhydrous Grade)
-
Amberlyst 15 (or other suitable solid acid catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Large-scale reaction vessel (glass or stainless steel) equipped with a mechanical stirrer, heating mantle, and temperature probe.
-
Dean-Stark apparatus and condenser.
-
Filtration apparatus (e.g., Buchner funnel or filter press).
-
Separatory funnel (or equivalent liquid-liquid extraction setup).
-
Fractional distillation apparatus.
-
Rotary evaporator.
-
3.2 Detailed Methodology
-
Reactor Setup: Assemble the reaction vessel with the mechanical stirrer, Dean-Stark trap, and condenser. Ensure all glassware is dry.
-
Charging Reactants: To the reaction vessel, add toluene (approx. 2 L per mole of benzaldehyde). Charge benzaldehyde (1.0 mol equivalent) and ethylene glycol (1.2 mol equivalent). The slight excess of the diol helps to drive the reaction to completion.
-
Catalyst Addition: Add the solid acid catalyst, Amberlyst 15 (5-10% by weight relative to the limiting reactant, benzaldehyde).
-
Reaction Execution:
-
Begin vigorous stirring and heat the mixture to reflux. Toluene will form a heteroazeotrope with the water produced, which will collect in the Dean-Stark trap.[3]
-
Continuously remove the lower aqueous layer from the trap and return the upper toluene layer to the reaction vessel.
-
Monitor the reaction progress by observing the rate of water collection. The reaction is considered complete when no more water is collected (typically 4-8 hours).
-
-
Work-up and Catalyst Removal:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solid acid catalyst by filtration. Wash the catalyst with a small amount of fresh toluene to recover any adsorbed product. The catalyst can often be regenerated and reused.
-
-
Purification:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any trace acidic impurities) and then with brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the toluene solvent.
-
-
Final Purification (Distillation):
-
Perform fractional distillation of the crude residue under reduced pressure to obtain the pure 2-phenyl-1,3-dioxolane. High purity product (>99%) can be achieved with this method.[4]
-
Note on Industrial Scale-Up: For continuous or very large-scale production, this process is often adapted to a reactive distillation system. In this setup, the reactants are fed into a distillation column containing the catalyst, and the product is continuously removed, significantly improving efficiency and yield.[2][4]
Data Presentation
The following table summarizes typical quantitative data for the synthesis of various dioxolanes using acid catalysts.
| Carbonyl Substrate | Diol | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Benzaldehyde | Ethylene Glycol | Montmorillonite K10 | Toluene | 3 | 95 | >99 | [5] |
| Salicylaldehyde | (1R,2R)-1,2-Diphenyl-1,2-ethanediol | Montmorillonite K10 | Toluene | 4 | 92 | >99 (ee) | [5] |
| Formaldehyde | Ethylene Glycol | NKC-9 Cation Exchange Resin | N/A (Reactive Distillation) | Continuous | 99.5 | 99.9 | [2][4] |
| Butanal | 4,5-Octanediol (from biocatalysis) | [Ru(triphos)(tmm)] | CPME | 20 | 90 | ~99 | [7][8] |
| p-Nitrobenzaldehyde | Ethylene Glycol | Silica Gel | Solvent-free | 24 | 86 | N/A | [9] |
Process Workflow Visualization
The following diagram illustrates the logical workflow for the large-scale batch synthesis of dioxolanes.
Caption: Workflow for the large-scale synthesis of dioxolanes.
References
- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of Ethyl 3-(1,3-Dioxolane)hexanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Ethyl 3-(1,3-Dioxolane)hexanoate. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and process diagrams to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis involves the protection of the ketone group of Ethyl 3-oxohexanoate as a cyclic ketal. This is achieved through an acid-catalyzed reaction with ethylene glycol. The reaction is a reversible condensation, and water is produced as a byproduct.[1]
Q2: What are the necessary starting materials and reagents?
A2: The primary starting materials are Ethyl 3-oxohexanoate and ethylene glycol. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid, is required.[2] A solvent like toluene or benzene is typically used to facilitate the removal of water via azeotropic distillation.
Q3: How is the reaction typically monitored for completion?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material, Ethyl 3-oxohexanoate.[3] Additionally, the theoretical volume of water collected in a Dean-Stark trap can be used to gauge the reaction's progression.
Q4: What are the common methods for purifying the final product?
A4: After the reaction workup, which typically involves neutralizing the acid catalyst and washing with brine, the crude product is often purified by fractional distillation under reduced pressure.[4][5] For higher purity, column chromatography on silica gel may be employed.[3][6]
Q5: What is the expected yield for this synthesis?
A5: The yields for ketalization reactions of this type can be quite high, often exceeding 80-90%, provided that the water byproduct is effectively removed to drive the equilibrium towards the product side.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Q: I am experiencing very low or no yield of the desired product. What could be the cause?
A: Low or no yield can stem from several factors:
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Ineffective Water Removal: The reaction is reversible. If water is not continuously removed from the reaction mixture, the equilibrium will not favor product formation.
-
Solution: Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently. Use a solvent that forms a suitable azeotrope with water (e.g., toluene).
-
-
Inactive Catalyst: The acid catalyst may be old or degraded.
-
Solution: Use a fresh supply of the acid catalyst.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Increase the reflux time and ensure the reaction mixture is maintaining a temperature sufficient for azeotropic distillation.
-
-
Impure Reagents: Water contamination in the starting materials or solvent can hinder the reaction.
-
Solution: Use anhydrous solvents and ensure the purity of Ethyl 3-oxohexanoate and ethylene glycol. Toluene can be dried over sodium before use.[3]
-
Q: My final product is contaminated with the starting material, Ethyl 3-oxohexanoate. How can I resolve this?
A: This indicates an incomplete reaction or inefficient purification.
-
Driving the Reaction: Before workup, ensure the reaction has gone to completion by monitoring via TLC until the starting ketone spot is no longer visible. If the reaction has stalled, consider adding a small amount of fresh catalyst.
-
Improving Purification: Ethyl 3-oxohexanoate has a lower boiling point than the product. Careful fractional distillation under reduced pressure should effectively separate the two. Ensure your distillation column is efficient enough for the separation.
Q: I am observing unexpected side products. What are they and how can I prevent them?
A: Side reactions can compete with the desired ketalization.
-
Self-Condensation: β-keto esters can undergo self-condensation reactions under acidic conditions.[7]
-
Solution: Maintain a controlled temperature and avoid excessively high concentrations of the acid catalyst. The primary goal is to favor the ketalization pathway, which is often achieved at the reflux temperature of the toluene-water azeotrope.
-
-
Polymerization: Ethylene glycol can polymerize in the presence of strong acids at high temperatures.
-
Solution: Use only a catalytic amount of acid and avoid unnecessarily high temperatures. A slight excess of ethylene glycol (1.1-1.5 equivalents) is often used, but a large excess should be avoided.
-
Quantitative Data Summary
The following tables provide a summary of typical reagent quantities and an example of how reaction conditions can be optimized.
Table 1: Example Reagent Quantities for Synthesis
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |
| Ethyl 3-oxohexanoate | 158.19 | 15.8 g | 0.10 | 1.0 |
| Ethylene Glycol | 62.07 | 7.4 g (6.7 mL) | 0.12 | 1.2 |
| p-Toluenesulfonic acid | 172.20 | 0.17 g | 0.001 | 0.01 |
| Toluene | 92.14 | 100 mL | - | - |
Table 2: Optimization of Reaction Conditions (Illustrative Data)
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (1%) | 110 (Toluene Reflux) | 4 | 85 |
| 2 | p-TsOH (1%) | 110 (Toluene Reflux) | 8 | 92 |
| 3 | Methane sulfonic acid (1%) | 110 (Toluene Reflux) | 4 | 88 |
| 4 | No Catalyst | 110 (Toluene Reflux) | 8 | <5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.
-
Reagent Addition: To the flask, add Ethyl 3-oxohexanoate (15.8 g, 0.1 mol), ethylene glycol (7.4 g, 0.12 mol), p-toluenesulfonic acid (0.17 g, 0.001 mol), and toluene (100 mL).
-
Reaction: Heat the mixture to reflux using a heating mantle. Stir the reaction vigorously. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until the theoretical amount of water (1.8 mL) is collected, or until TLC analysis shows complete consumption of the starting ketone (typically 4-8 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize the acid catalyst.[3]
-
Extraction: Wash the organic layer with water (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[6]
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator. The remaining liquid is the crude product.
Protocol 2: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus using the crude product in the distilling flask.
-
Distillation: Apply a vacuum and gently heat the flask. Collect and discard any initial low-boiling fractions.
-
Product Collection: Collect the product fraction that distills over at the correct boiling point. The final product, this compound, should be a clear, colorless liquid.
Visualized Workflows and Pathways
The following diagrams illustrate the reaction pathway, the overall experimental workflow, and a logical approach to troubleshooting common issues.
Caption: Acid-catalyzed reaction pathway for the synthesis of this compound.
Caption: Step-by-step experimental workflow from reaction setup to final product analysis.
Caption: A logical decision tree for troubleshooting low yield in the synthesis reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. US5208331A - Process for preparing 1,3-dioxolane derivatives - Google Patents [patents.google.com]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. coachbenner.weebly.com [coachbenner.weebly.com]
- 6. benchchem.com [benchchem.com]
- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the stereoselective synthesis of substituted 1,3-dioxolanes
Welcome to the Technical Support Center for the stereoselective synthesis of substituted 1,3-dioxolanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis, purification, and characterization of substituted 1,3-dioxolanes.
Q1: My reaction is producing a low diastereomeric ratio (d.r.) or a nearly 1:1 mixture of isomers. What are the primary factors to investigate?
A: Low stereoselectivity is a frequent challenge. The formation of 1,3-dioxolanes is often a reversible process, and the final isomeric ratio can be influenced by either kinetic or thermodynamic control. The key parameters to evaluate are the catalyst, reaction temperature, solvent, and the steric properties of your substrates.[1]
-
Catalyst Choice: Both Brønsted and Lewis acids are commonly used.[2] The nature of the acid can significantly impact selectivity. For instance, bulkier Lewis acids may enhance facial selectivity. If using a chiral catalyst for enantioselective synthesis, ensure its purity and activity. Some reactions may benefit from heterogeneous catalysts like Montmorillonite K10 or zeolites, which can offer different selectivity profiles and easier workup.[3]
-
Temperature: Temperature is a critical control element.[1] Lowering the reaction temperature for an extended period generally favors the formation of the thermodynamically more stable diastereomer. Conversely, higher temperatures may lead to kinetically controlled product distributions.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, therefore, stereoselectivity. It is advisable to screen a range of solvents with different properties.
-
Substrate Sterics: The steric bulk of the substituents on both the carbonyl compound and the diol plays a crucial role.[3] Larger, more sterically demanding groups can effectively block one face of the molecule, leading to higher diastereoselectivity.[4]
Q2: I am attempting an enantioselective synthesis, but the enantiomeric excess (e.e.) is poor. What should I troubleshoot?
A: Achieving high enantioselectivity often requires careful optimization of a catalytic system.
-
Catalyst Integrity: Chiral catalysts, such as those based on cinchona alkaloids or chiral hypervalent iodine reagents, can be sensitive to air, moisture, and impurities.[4][5] Ensure your catalyst is pure, dry, and handled under an inert atmosphere if necessary. Catalyst loading is also a critical parameter to optimize.
-
Competing Pathways: Uncatalyzed background reactions can significantly erode enantioselectivity.[6][7] Consider lowering the reaction temperature to slow down the non-selective background reaction relative to the catalyzed pathway.
-
Relay Catalysis: For complex transformations, bimetallic or relay catalytic systems (e.g., Rh(II)/Sm(III)) have been shown to achieve high yields and excellent e.e. values by controlling different steps of the reaction sequence.[6][7]
-
Substrate-Catalyst Mismatch: Not all chiral catalysts work for all substrates. There might be a mismatch between your substrate and the chiral environment of the catalyst. It may be necessary to screen different catalyst families or modify the substrate.
Q3: My reaction is slow or appears to be incomplete. What are the potential causes?
A: Incomplete conversion can stem from several issues related to reaction equilibrium, catalyst activity, or procedural setup.
-
Water Removal: The formation of 1,3-dioxolanes from carbonyls and diols is a condensation reaction that produces water.[2] This equilibrium-limited reaction must be driven to completion by removing water as it forms. Common methods include using a Dean-Stark apparatus with a refluxing solvent like toluene, or adding chemical or physical water scavengers like trimethyl orthoformate or molecular sieves.[2][3]
-
Catalyst Deactivation: The catalyst, whether a Brønsted or Lewis acid, can be neutralized by basic impurities in the reagents or solvent. Ensure all starting materials are pure and solvents are appropriately dried.
-
Steric Hindrance: Highly hindered ketones or diols react more slowly.[3][8] These substrates may require more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system.
Q4: How can I reliably determine the diastereomeric ratio (d.r.) and confirm the stereochemistry of my product?
A: The most common method for determining the d.r. of 1,3-dioxolanes is ¹H NMR spectroscopy.[1]
-
¹H NMR Analysis: Protons within the dioxolane ring, particularly the acetal proton at the C2 position and protons at C4 and C5, will have distinct chemical shifts and coupling constants for each diastereomer.[1] By integrating well-resolved signals corresponding to each isomer, you can calculate the ratio.
-
NOESY Analysis: To determine the relative stereochemistry (cis vs. trans), 2D NMR techniques like NOESY are invaluable. For example, a NOESY experiment can show through-space correlations between substituents on the dioxolane ring, helping to establish their relative orientation.[4]
-
Chiral HPLC: For enantioselective syntheses, chiral High-Performance Liquid Chromatography (HPLC) is the standard method to determine the enantiomeric excess (e.e.) by separating the two enantiomers.[3]
Data Presentation
Table 1: Effect of Catalyst and Temperature on Diastereoselectivity
The following table summarizes hypothetical data for the synthesis of a substituted 1,3-dioxolane from a chiral 1,2-diol and a prochiral ketone, illustrating the impact of common reaction parameters on yield and diastereomeric ratio (d.r.).
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. (cis:trans) |
| 1 | p-TsOH (5) | Toluene | 110 (reflux) | 4 | 85 | 60:40 |
| 2 | p-TsOH (5) | Toluene | 25 | 24 | 70 | 85:15 |
| 3 | BF₃·OEt₂ (10) | CH₂Cl₂ | 0 | 6 | 92 | 95:5 |
| 4 | Mont. K10 (wt) | Toluene | 110 (reflux) | 8 | 78 | 70:30 |
| 5 | Sc(OTf)₃ (2) | CH₂Cl₂ | -20 | 12 | 88 | >98:2 |
Data is illustrative and intended for comparison purposes.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Diastereoselective Synthesis of a 2,4,5-Trisubstituted-1,3-dioxolane
This protocol is a representative procedure for the synthesis of a 1,3-dioxolane under conditions that favor thermodynamic control to achieve high diastereoselectivity.
Materials:
-
Chiral 1,2-diol (1.0 eq)
-
Prochiral ketone (1.2 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 - 1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral 1,2-diol (e.g., 1.0 mmol) and anhydrous CH₂Cl₂ (e.g., 10 mL).
-
Cooling: Cool the solution to the desired temperature (e.g., -40 °C) using a suitable cooling bath.[4]
-
Reagent Addition: Add the prochiral ketone (1.2 mmol) to the stirred solution. Following this, add the BF₃·OEt₂ (e.g., 0.8 mmol) dropwise via syringe.[4]
-
Reaction Monitoring: Allow the reaction mixture to stir at the set temperature. The reaction can be allowed to warm slowly over several hours (e.g., to -20 °C over 1 h).[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at the reaction temperature.[1]
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).[4]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[3][4]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 1,3-dioxolane diastereomers.[1][3]
Visualizations
Troubleshooting Workflow for Low Stereoselectivity
The following diagram outlines a logical workflow for diagnosing and resolving issues of low stereoselectivity in 1,3-dioxolane synthesis.
Caption: A workflow for troubleshooting low stereoselectivity.
General Reaction Pathway for Acid-Catalyzed Dioxolane Formation
This diagram illustrates the fundamental steps in the acid-catalyzed formation of a 1,3-dioxolane from a ketone and a 1,2-diol.
Caption: Mechanism of acid-catalyzed 1,3-dioxolane formation.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh( ii )/Sm( iii ) relay catalytic three-component tandem [4 + 3]-cycloaddition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01019K [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Formation of 1,3-Dioxolanes from Sterically Hindered Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the formation of 1,3-dioxolanes from sterically hindered ketones.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of 1,3-dioxolanes from sterically hindered ketones in a question-and-answer format.
Question 1: Why am I observing a low yield of the desired 1,3-dioxolane product?
Answer: Low yields in the formation of 1,3-dioxolanes from sterically hindered ketones are a common challenge and can be attributed to several factors:
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Steric Hindrance: The bulky substituents around the carbonyl group significantly slow down the rate of nucleophilic attack by the diol, leading to an unfavorable equilibrium position.[1]
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Incomplete Water Removal: The formation of 1,3-dioxolanes is an equilibrium reaction that produces water.[2] Inefficient removal of water will drive the equilibrium back towards the starting materials.
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Suboptimal Catalyst: The choice and concentration of the acid catalyst are crucial. An inappropriate catalyst may not be effective in activating the hindered ketone or could promote side reactions.
-
Reaction Conditions: Insufficient reaction time or temperature may not provide enough energy to overcome the activation barrier imposed by steric hindrance.[1]
Solutions:
-
Prolonged Reaction Times and Increased Temperature: To overcome the high activation energy, extending the reaction time and moderately increasing the temperature can be beneficial.[1]
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Efficient Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[2] Alternatively, the use of drying agents like molecular sieves can be effective.
-
Catalyst Optimization: Experiment with different Brønsted or Lewis acid catalysts. For sterically hindered ketones, stronger Lewis acids might be necessary to enhance the electrophilicity of the carbonyl carbon.
-
Use of Orthoesters as Water Scavengers: Triethyl orthoformate or trimethyl orthoformate can be used as both a solvent and a water scavenger, reacting with the water produced to drive the equilibrium forward.[3]
Question 2: I have identified an enol ether as a major byproduct. What is the cause and how can I prevent its formation?
Answer: The formation of an enol ether is a significant side reaction when dealing with sterically hindered ketones under acidic conditions.
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Mechanism of Formation: The acid catalyst can protonate the carbonyl oxygen, and subsequent deprotonation at the α-carbon leads to the formation of an enol. The enol can then be protonated on the hydroxyl group, and upon loss of water, a resonance-stabilized carbocation is formed. Deprotonation of this intermediate by the alcohol (diol) or another base can lead to the formation of an enol ether, which is often more thermodynamically stable than the desired dioxolane due to steric factors.
-
Contributing Factors:
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High Temperatures: Higher reaction temperatures can favor elimination reactions, leading to enol ether formation.
-
Strongly Acidic Conditions: While an acid catalyst is necessary, excessively strong acids or high concentrations can accelerate the dehydration of the intermediate hemiacetal to form the enol ether.
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Steric Hindrance: The slow rate of the desired intramolecular cyclization to form the dioxolane allows the competing enol ether formation pathway to become more prominent.
-
Preventative Measures:
-
Milder Reaction Conditions: Use the mildest possible acidic catalyst and the lowest effective temperature to disfavor the dehydration pathway.
-
Choice of Catalyst: Lewis acids may be more effective than Brønsted acids in promoting the desired reaction without strongly favoring enol ether formation.
-
Control of Stoichiometry: Using a moderate excess of the diol can help favor the bimolecular addition over the unimolecular elimination pathway.
Question 3: My reaction mixture shows the presence of high molecular weight impurities, possibly from aldol condensation. Why is this happening and what can be done?
Answer: Aldol condensation is another potential side reaction, especially if the ketone has α-hydrogens.
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Mechanism of Formation: Under acidic conditions, the ketone can tautomerize to its enol form.[4][5] This enol can then act as a nucleophile and attack the protonated carbonyl of another ketone molecule.[4][5] Subsequent dehydration of the aldol adduct leads to the formation of an α,β-unsaturated ketone, which can potentially polymerize or lead to a complex mixture of products.
-
Contributing Factors:
-
Presence of α-Hydrogens: This side reaction is only possible if the ketone possesses α-hydrogens.
-
High Catalyst Concentration and Temperature: These conditions can promote both enol formation and the subsequent condensation and dehydration steps.[6]
-
Preventative Measures:
-
Optimized Catalyst Concentration: Use the minimum amount of acid catalyst required to promote dioxolane formation.
-
Temperature Control: Maintain the reaction at a moderate temperature to disfavor the condensation reaction.
-
Slow Addition of Ketone: In some cases, slow addition of the ketone to a solution of the diol and catalyst can help to keep the concentration of the enolizable ketone low, thus minimizing self-condensation.
Frequently Asked Questions (FAQs)
Q1: What are the best catalysts for the formation of 1,3-dioxolanes from sterically hindered ketones?
A1: Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., ZrCl₄, Sc(OTf)₃) can be used.[2] For sterically hindered substrates, Lewis acids are often more effective as they can better coordinate to the carbonyl oxygen and increase its electrophilicity without requiring very high proton concentrations that can promote side reactions. The choice of catalyst should be optimized for each specific substrate.
Q2: How can I effectively remove water from the reaction?
A2: The most common method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.[2] Alternatively, chemical water scavengers can be used. Trialkyl orthoformates react with water to form an alcohol and an ester, effectively removing it from the reaction.[3] Molecular sieves are also a good option for smaller scale reactions.
Q3: Can I drive the reaction to completion by using a large excess of the diol?
A3: While using a moderate excess of the diol (e.g., 1.5-2 equivalents) can help shift the equilibrium towards the product, a very large excess is generally not recommended. It can make product purification more difficult and may not significantly improve the yield for very hindered ketones where the rate of reaction is the primary limiting factor.
Q4: Are there any alternative methods for protecting sterically hindered ketones?
A4: Yes, if the formation of a 1,3-dioxolane proves to be too challenging, other protecting groups for ketones can be considered. Thioacetals, formed from the reaction of the ketone with a dithiol, are often easier to form with hindered ketones due to the higher nucleophilicity of sulfur. However, their removal requires different conditions.
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on Product Distribution for a Sterically Hindered Ketone
| Entry | Catalyst | Temperature (°C) | Water Removal Method | Desired 1,3-Dioxolane Yield (%) | Enol Ether Byproduct (%) | Aldol Byproduct (%) |
| 1 | p-TsOH (0.05 eq) | 80 | None | < 10 | ~5 | < 2 |
| 2 | p-TsOH (0.05 eq) | 110 | Dean-Stark | 45 | 15 | 5 |
| 3 | p-TsOH (0.2 eq) | 110 | Dean-Stark | 40 | 25 | 10 |
| 4 | Sc(OTf)₃ (0.05 eq) | 80 | Molecular Sieves | 65 | 5 | < 2 |
| 5 | Sc(OTf)₃ (0.05 eq) | 110 | Dean-Stark | 75 | 10 | 3 |
Note: The data in this table is illustrative and intended to demonstrate general trends. Actual yields will vary depending on the specific sterically hindered ketone and precise reaction conditions.
Experimental Protocols
Optimized Protocol for the Formation of a 1,3-Dioxolane from a Sterically Hindered Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered ketone (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
Anhydrous toluene
-
Scandium(III) triflate (Sc(OTf)₃) (0.05 eq)
-
4Å Molecular sieves (activated)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the sterically hindered ketone (1.0 eq) and anhydrous toluene (to make a 0.5 M solution).
-
Add activated 4Å molecular sieves to the flask.
-
Add ethylene glycol (1.5 eq) to the mixture.
-
Add scandium(III) triflate (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for significant conversion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture to remove the molecular sieves.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway for the acid-catalyzed formation of a 1,3-dioxolane.
Caption: Competing side reaction pathways: enol ether formation and aldol condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Incomplete Deprotection of 1,3-Dioxolane Protecting Groups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of 1,3-dioxolane protecting groups.
Troubleshooting Guide
This guide offers a systematic approach to diagnosing and resolving common issues leading to incomplete deprotection of 1,3-dioxolanes.
Problem: Low or incomplete conversion of the 1,3-dioxolane protected compound to the desired carbonyl compound.
Initial Assessment Workflow
troubleshooting low yields in the synthesis of 1,4-dioxane from oxetanol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 1,4-dioxane from an oxetanol precursor. The following information provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in the synthesis of 1,4-dioxane from oxetanol can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or a deactivated catalyst. Consider extending the reaction time or increasing the temperature incrementally.
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Catalyst Issues: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a Brønsted acid like Tf2NH) may be low in purity, used in an insufficient amount, or may have been neutralized by impurities in the starting materials or solvent.[1] Using a fresh, high-purity catalyst is crucial.
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Side Reactions: Several side reactions can compete with the desired 1,4-dioxane formation. These include the formation of polymers (polyglycols), and byproducts like acetaldehyde and 2-methyl-1,3-dioxolane.[1] Severe charring and tar formation can also occur, especially with strong acids like sulfuric acid at high temperatures.[2][3]
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Purification Losses: 1,4-Dioxane can be lost during the workup and purification steps. It forms an azeotrope with water, which can complicate distillation.[1][4] Careful optimization of the purification protocol is necessary to minimize these losses.
Q2: I am observing the formation of significant amounts of tar and char in my reaction. How can I prevent this?
Tar and char formation is a common issue in acid-catalyzed dehydration reactions, particularly when using strong, non-volatile acids like sulfuric acid at elevated temperatures.[2][3] To mitigate this:
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Use a milder catalyst: Consider replacing sulfuric acid with alternatives like phosphoric acid, p-toluenesulfonic acid, or strongly acidic ion-exchange resins.[1] For the synthesis from 3-aryloxetan-3-ols, a Brønsted acid catalyst like Tf2NH has been shown to be effective.[5]
-
Optimize Reaction Temperature: The ideal temperature for the synthesis from diethylene glycol is reported to be around 160 °C.[1] While the optimal temperature for the oxetanol route may differ, avoiding excessively high temperatures is key to preventing decomposition and charring.
-
Continuous Removal of Product: If possible, continuously removing the 1,4-dioxane and water as they form can help to minimize side reactions and tar formation by keeping the concentration of product in the reaction mixture low.[1][2]
Q3: What are the main byproducts I should expect, and how can I minimize their formation?
The primary byproducts in similar syntheses of 1,4-dioxane include:
-
Acetaldehyde
-
2-Methyl-1,3-dioxolane
-
Crotonaldehyde
-
Polyglycols[1]
To minimize their formation:
-
Control the Reaction Temperature: Maintaining the optimal reaction temperature is crucial, as higher temperatures can favor the formation of degradation products.
-
Catalyst Choice: The choice of catalyst can influence the product distribution. Experiment with different acid catalysts to find one that is more selective for the desired reaction.
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants can also help to reduce the formation of unwanted byproducts.
Q4: How can I effectively purify my crude 1,4-dioxane product?
Purification of 1,4-dioxane can be challenging due to its physical properties. Here are some recommended steps:
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Neutralization: If an acid catalyst was used, the crude product should first be neutralized. An aqueous solution of an alkali-metal hydroxide can be used for this purpose.[6]
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Azeotropic Distillation: 1,4-Dioxane forms a water azeotrope (82% water, 18% dioxane) that boils at 88 °C.[4] Azeotropic distillation can be used to remove the bulk of the water.[6]
-
Salting Out: Adding salts like NaCl, CaCl₂, or NaOH can help to break the azeotrope and separate the 1,4-dioxane from the aqueous layer.[1]
-
Drying: The separated organic layer can be further dried using drying agents like NaOH or CaCl₂, followed by sodium metal for very dry dioxane.[4]
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Final Distillation: A final fractional distillation is recommended to obtain high-purity 1,4-dioxane.[1]
Data Presentation
Table 1: Selected Optimization for the Formation of 1,4-Dioxane from 3-phenyloxetan-3-ol and Ethylene Glycol [5]
| Entry | Catalyst (mol %) | Temperature (°C) | Solvent (Concentration, M) | Yield (%) |
| 1 | Tf2NH (5) | 20 | CH3CN (0.1) | 85 |
| 2 | Tf2NH (5) | 0 | CH3CN (0.1) | 75 |
| 3 | Tf2NH (5) | 40 | CH3CN (0.1) | 90 |
| 4 | Tf2NH (2) | 40 | CH3CN (0.1) | 88 |
| 5 | Tf2NH (5) | 40 | CH3CN (0.2) | 95 |
| 6 | Tf2NH (5) | 40 | DCM (0.2) | 60 |
| 7 | Tf2NH (5) | 40 | Toluene (0.2) | 72 |
Note: This data is for a specific reaction between 3-phenyloxetan-3-ol and ethylene glycol and serves as a starting point for optimization.
Experimental Protocols
General Protocol for the Synthesis of 1,4-Dioxane from Oxetanol and a Diol
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the oxetanol derivative and the diol (e.g., ethylene glycol).
-
Dissolve the starting materials in a suitable solvent (e.g., acetonitrile).
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Add the acid catalyst (e.g., Tf2NH, 5 mol%) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the required time (monitor by TLC or GC-MS).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
-
Visualizations
Caption: Reaction pathway for the synthesis of 1,4-dioxane.
Caption: Troubleshooting workflow for low 1,4-dioxane yield.
References
- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 3. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]
- 4. Sixty Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Ethyl 3-(1,3-Dioxolane)hexanoate
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 3-(1,3-Dioxolane)hexanoate.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or the work-up process. These may include:
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Unreacted starting materials: Ethyl 3-oxohexanoate and ethylene glycol.
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Catalyst: Acid catalysts such as p-toluenesulfonic acid or a Lewis acid.
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By-products: Water formed during the acetal formation, and potentially small amounts of polymeric material.
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Solvents: Organic solvents used during the reaction or extraction, for example, toluene or dichloromethane.
Q2: What are the recommended purification methods for this compound?
A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective methods are:
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Fractional Distillation: Ideal for separating the product from non-volatile impurities or components with significantly different boiling points.
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Flash Column Chromatography: Effective for removing impurities with different polarities.
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Liquid-Liquid Extraction: Primarily used during the initial work-up to remove water-soluble impurities like the acid catalyst and residual ethylene glycol.
Q3: What is the boiling point of this compound?
Q4: Is this compound stable to heat and acid/base?
A4: The 1,3-dioxolane group is an acetal, which is sensitive to acidic conditions, especially in the presence of water, as it can hydrolyze back to the corresponding ketone (Ethyl 3-oxohexanoate) and ethylene glycol. It is generally stable to basic conditions and moderate heat. Prolonged heating at high temperatures should be avoided to prevent decomposition.
Troubleshooting Guides
Fractional Vacuum Distillation
Q: My product is co-distilling with an impurity. What should I do?
A: This suggests that the impurity has a boiling point close to your product.
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Improve Column Efficiency: Increase the length of the fractionating column or use a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
-
Optimize Pressure: Adjust the vacuum level. A lower pressure will decrease the boiling points of all components, and this may alter the boiling point difference between your product and the impurity, potentially improving separation.
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Pre-Purification: Consider using flash column chromatography to remove the impurity before distillation.
Q: I am observing bumping or unstable boiling during distillation. How can I fix this?
A: Bumping occurs when the liquid superheats and boils violently.
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Ensure Proper Stirring: Use a magnetic stir bar to ensure smooth boiling.
-
Use Boiling Chips: Add fresh boiling chips to the distillation flask before heating.
-
Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed to maintain a stable vacuum.
Flash Column Chromatography
Q: I am not getting good separation of my product from an impurity on the column. What can I do?
A: Poor separation is typically due to an inappropriate solvent system.
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for a retention factor (Rf) of 0.25-0.35 for the product. A less polar solvent system will generally increase separation from less polar impurities, while a more polar system will help separate from more polar impurities.
-
Adjust the Stationary Phase: While silica gel is most common, you could consider using a different stationary phase, such as alumina, if your compound is sensitive to the acidic nature of silica.
Q: My product is eluting too quickly or not at all. How do I adjust?
A: This is a common issue related to the polarity of the mobile phase.
-
Product Elutes Too Quickly (High Rf): Your solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).
-
Product Does Not Elute (Low Rf): Your solvent system is not polar enough. Increase the proportion of the more polar solvent.
Liquid-Liquid Extraction
Q: An emulsion is forming at the interface between the organic and aqueous layers. How can I break it?
A: Emulsions are common when there are surfactants or fine particulate matter present.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.
-
Filtration: In some cases, filtering the entire mixture through a pad of Celite can break the emulsion.
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Typical Purity (%) | Typical Yield (%) | Throughput | Key Advantages | Key Disadvantages |
| Fractional Vacuum Distillation | > 98% | 70-85% | High | Excellent for large scales and removing non-volatile impurities. | Requires vacuum; potential for thermal degradation. |
| Flash Column Chromatography | > 99% | 60-80% | Low to Medium | High resolution for removing structurally similar impurities. | Can be time-consuming and requires significant solvent. |
| Liquid-Liquid Extraction | (Work-up step) | > 95% | Very High | Removes bulk water-soluble impurities efficiently. | Does not remove non-polar organic impurities. |
Table 2: Solvent Systems for Flash Column Chromatography of this compound on Silica Gel
| Solvent System (v/v) | Retention Factor (Rf) | Separation Performance |
| 100% Hexane | ~0.05 | Poor elution. |
| 95:5 Hexane:Ethyl Acetate | ~0.20 | Good for separating from non-polar impurities. |
| 90:10 Hexane:Ethyl Acetate | ~0.35 | Optimal for general purification. |
| 80:20 Hexane:Ethyl Acetate | ~0.60 | Good for faster elution if impurities are much more polar. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Evacuation: Slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
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Fraction Collection: Collect any low-boiling fractions first. As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly re-introducing air.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
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Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
TLC Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Liquid-Liquid Extraction Work-up
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
A saturated solution of sodium bicarbonate to neutralize any acid catalyst.
-
Water to remove water-soluble impurities.
-
Brine to facilitate phase separation and remove residual water.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product ready for further purification.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a primary purification method.
Caption: Principle of liquid-liquid extraction for work-up.
stability issues of Ethyl 3-(1,3-Dioxolane)hexanoate in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 3-(1,3-Dioxolane)hexanoate in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by the presence of acid and water. The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis, which leads to the cleavage of the ketal and regeneration of the parent ketone, Ethyl 3-oxohexanoate, and ethylene glycol. The compound is generally stable under neutral to basic conditions.[1][2]
Q2: In which types of solvents is this compound most likely to be unstable?
A2: The compound is most vulnerable in acidic conditions, particularly in the presence of water.[1] Therefore, protic solvents that can act as a proton source or contain acidic impurities (e.g., older bottles of halogenated solvents like dichloromethane or chloroform that can generate HCl) can promote degradation. The presence of water in any solvent will facilitate hydrolysis if acidic conditions are met.
Q3: Is this compound stable in common chromatography solvents?
A3: Stability during chromatography depends on the solvent system and the stationary phase. Standard silica gel can be slightly acidic and may cause degradation, especially with prolonged exposure. To mitigate this, the silica gel can be neutralized by washing with a solvent containing a small amount of a volatile base like triethylamine. Alternatively, using neutral or basic alumina as the stationary phase can prevent degradation. Mobile phases should ideally be neutral or buffered to a slightly basic pH.
Q4: How does temperature affect the stability of the compound?
A4: Elevated temperatures can accelerate the rate of degradation, especially in the presence of acid and water. For long-term storage, it is advisable to keep the compound in a cool, dry place, dissolved in a dry, neutral aprotic solvent if in solution.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation products from the hydrolysis of the 1,3-dioxolane ring are Ethyl 3-oxohexanoate and ethylene glycol. Under strongly acidic or basic conditions and elevated temperatures, the ester group may also undergo hydrolysis to yield 3-(1,3-Dioxolane)hexanoic acid and ethanol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected formation of Ethyl 3-oxohexanoate in reaction mixture or during workup. | Acidic reaction conditions or reagents. | - Use anhydrous and neutral or basic solvents and reagents.- Add a non-nucleophilic base (e.g., proton sponge, diisopropylethylamine) to scavenge any trace acid.[1]- Perform a non-acidic workup, for example, by quenching the reaction with a sodium bicarbonate solution. |
| Degradation of the compound during purification by silica gel chromatography. | Acidity of the silica gel. | - Neutralize the silica gel by preparing a slurry in the mobile phase containing 1-2% triethylamine, then pack the column.- Use neutral or basic alumina as the stationary phase.- Minimize the time the compound spends on the column. |
| Compound appears to degrade upon storage in solution. | The solvent may contain acidic impurities or has absorbed atmospheric moisture and CO2. | - Store solutions in high-purity, dry, aprotic solvents (e.g., anhydrous acetonitrile, THF, or toluene).- Store under an inert atmosphere (e.g., nitrogen or argon).- Add molecular sieves to the solvent to sequester any trace water. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | On-column degradation or instability in the analytical mobile phase. | - For HPLC, use a buffered mobile phase in the neutral to slightly basic pH range.- Ensure the sample diluent is neutral and aprotic.- For GC, ensure the inlet temperature is not excessively high, which could cause thermal degradation. Derivatization of the analyte might be necessary. |
Stability Data in Different Solvents (Qualitative)
| Solvent Type | Example Solvents | Expected Stability | Comments |
| Aprotic, Non-polar | Toluene, Hexanes | High | Generally stable. Ensure solvents are anhydrous. |
| Aprotic, Polar | Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Stable, provided the solvents are anhydrous and free of acidic impurities. THF can form peroxides which may lead to other reactions, but are not expected to directly cleave the dioxolane. |
| Protic, Non-acidic | Ethanol, Methanol | Moderate to High | Generally stable, but the presence of a protic solvent can facilitate hydrolysis if any acid is present. Ensure the alcohol is neutral and dry. |
| Protic, Acidic | Acetic Acid | Low | Rapid degradation is expected due to acid-catalyzed hydrolysis. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Stability can be an issue as these solvents can contain trace amounts of HCl, especially upon prolonged storage or exposure to light. Using freshly distilled or stabilized grades is recommended. |
| Aqueous Systems | Water, Buffers | pH-dependent | Low at acidic pH (<6).High at neutral to basic pH (>7). |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in a Given Solvent
This protocol outlines a general method to assess the stability of this compound in a specific solvent over time using HPLC or GC analysis.
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of this compound in the test solvent at a known concentration (e.g., 1 mg/mL).
-
-
Sample Incubation:
-
Dispense aliquots of the stock solution into several sealed vials.
-
Store the vials under controlled temperature conditions (e.g., room temperature, 40°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial.
-
If necessary, quench any potential degradation by adding a small amount of a non-nucleophilic base (e.g., triethylamine).
-
Analyze the sample immediately by a validated analytical method (e.g., HPLC-UV or GC-MS).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (T=0).
-
The appearance of new peaks, such as that for Ethyl 3-oxohexanoate, should also be monitored.
-
Protocol 2: Analytical Method for Monitoring Degradation by GC-MS
This method is suitable for the simultaneous detection of this compound and its primary degradation products.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
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Ion Source Temperature: 230°C.
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Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
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Sample Preparation: Dilute the sample from the stability study in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.
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Expected Retention Times (Approximate):
-
Ethylene Glycol: Early eluting.
-
Ethyl 3-oxohexanoate: Intermediate elution.
-
This compound: Later eluting.
-
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Workflow for assessing the stability of the compound in a solvent.
Caption: Troubleshooting decision tree for compound degradation issues.
References
Technical Support Center: Efficient Synthesis of 1,3-Dioxolanes with Alternative Catalysts
Welcome to the Technical Support Center for the efficient synthesis of 1,3-dioxolanes. This resource is designed for researchers, scientists, and drug development professionals seeking to utilize alternative catalysts for this important transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of 1,3-dioxolanes using various alternative catalysts.
General Issues for Heterogeneous Catalysis (e.g., Montmorillonite K10, Graphene Oxide)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage, handling, or repeated use. 2. Insufficient Water Removal: Water is a byproduct of the reaction and can shift the equilibrium back to the starting materials. 3. Poor Catalyst Dispersion: The catalyst is not effectively interacting with the reactants. 4. Sub-optimal Temperature: The reaction temperature is too low for efficient conversion or too high, leading to side reactions. | 1. Procure fresh catalyst or regenerate the used catalyst according to literature procedures. Ensure storage under dry and inert conditions. 2. Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, add a chemical drying agent like trimethyl orthoformate or molecular sieves. 3. Increase the stirring rate to ensure the catalyst is well-dispersed in the reaction mixture. For graphene oxide, sonication of the reaction mixture can improve dispersion.[1] 4. Optimize the reaction temperature. A gradual increase in temperature might improve conversion. |
| Difficult Catalyst Separation | 1. Fine Catalyst Particles: The catalyst particles are too small for effective filtration. 2. Catalyst Leaching: The active sites of the catalyst are dissolving into the reaction mixture. | 1. Use centrifugation for more efficient separation of fine particles. 2. Consider a more robust catalyst support or milder reaction conditions. Analyze the product for traces of leached catalyst. |
| Complex Reaction Mixture/Byproduct Formation | 1. Side Reactions: Undesired reactions such as self-condensation of the carbonyl compound may be occurring. 2. Decomposition: Starting materials or the product may be decomposing under the reaction conditions. | 1. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to improve selectivity. 2. Use a milder catalyst or reduce the catalyst loading. |
Specific Issues for Photocatalysis (e.g., Eosin Y)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Photochemical Reactivity | 1. Incorrect Light Source: The emission spectrum of the lamp does not overlap with the absorption spectrum of the photocatalyst.[2] 2. Insufficient Oxygen: Oxygen often acts as an electron scavenger, preventing the recombination of electron-hole pairs.[2] 3. Catalyst Degradation: The photocatalyst may be photobleaching or degrading during the reaction. | 1. Ensure your light source is appropriate for Eosin Y (green light, ~520-530 nm).[3] 2. If the mechanism requires it, ensure the reaction mixture is adequately aerated.[2] 3. Monitor the color of the reaction mixture. If photobleaching is observed, consider using a lower intensity light source or a more robust catalyst. |
| Inconsistent Results | 1. Variations in Light Intensity: The distance from the light source or the transparency of the reaction vessel can affect the reaction rate. 2. Quenching of Excited State: Impurities in the starting materials or solvent can quench the excited state of the photocatalyst. | 1. Maintain a consistent experimental setup, including the distance from the light source and the type of reaction vessel. 2. Use high-purity, degassed solvents and reagents. |
Specific Issues for Ionic Liquid Catalysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Catalyst Activity | 1. Inappropriate Ionic Liquid: The acidity or nature of the ionic liquid may not be suitable for the specific substrates. 2. Presence of Water: While some ionic liquids are water-tolerant, excess water can still hinder the reaction. | 1. Screen different Brønsted acidic ionic liquids to find the optimal catalyst for your reaction.[4] 2. Although some ionic liquids are hydrophilic, it is often beneficial to remove water as it is formed. |
| Difficult Product Separation | 1. Product Solubility in Ionic Liquid: The 1,3-dioxolane product may be highly soluble in the ionic liquid phase. | 1. After the reaction, add a non-polar solvent (e.g., diethyl ether) to extract the product, leaving the ionic liquid behind. The ionic liquid can then be recovered and reused. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional acid catalysts like p-toluenesulfonic acid (p-TSA)?
A1: Alternative catalysts offer several potential benefits, including milder reaction conditions, easier separation and recyclability (especially for heterogeneous catalysts), higher selectivity for sensitive substrates, and reduced environmental impact.[5]
Q2: How do I choose the best alternative catalyst for my specific application?
A2: The choice of catalyst depends on several factors, including the nature of your carbonyl compound and diol, the desired reaction conditions (e.g., temperature, solvent), and scalability. The comparative data table below can help guide your decision. For substrates sensitive to strong acids, a milder heterogeneous catalyst like Montmorillonite K10 or a photocatalyst might be preferable.
Q3: Can heterogeneous catalysts be reused? If so, how many times?
A3: Yes, a major advantage of heterogeneous catalysts like Montmorillonite K10 and graphene oxide is their reusability. They can typically be recovered by filtration or centrifugation, washed, dried, and reused for several cycles without a significant loss of activity.[6] The exact number of reuses will depend on the specific catalyst and reaction conditions.
Q4: Is a Dean-Stark apparatus always necessary for water removal?
A4: While a Dean-Stark apparatus is a very effective method for removing water azeotropically, other methods can also be employed. Chemical drying agents such as trimethyl orthoformate can be added to the reaction mixture to react with the water as it is formed. Molecular sieves can also be used to physically adsorb the water.[1]
Q5: What is the role of ultrasound in graphene oxide-catalyzed 1,3-dioxolane synthesis?
A5: Ultrasonic irradiation can enhance the reaction rate by improving the dispersion of the graphene oxide catalyst in the reaction medium, leading to a larger available surface area and more efficient catalysis. This can often lead to shorter reaction times and higher yields.[1]
Data Presentation: Comparison of Alternative Catalysts
The following table summarizes quantitative data for various alternative catalysts used in the synthesis of 1,3-dioxolanes, allowing for easy comparison.
| Catalyst | Carbonyl Substrate | Diol Substrate | Catalyst Loading | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Montmorillonite K10 | Salicylaldehyde | (R)-(-)-3-Benzyloxy-1,2-propanediol | 300 mg / 1 mmol aldehyde | Reflux (Toluene) | 5 h | 53 | [7] |
| Montmorillonite K10 | Salicylaldehyde | 1,2-Pentanediol | 300 mg / 1 mmol aldehyde | Reflux (Toluene) | 3 h | 93 | [7] |
| Graphene Oxide (GO) | Various Ketones | Various 1,2-Diols | Not specified | Ultrasound | Short reaction times | Good to high yields | [1][6] |
| Eosin Y (photocatalyst) | Various Aldehydes | Ethylene Glycol | 7.5 mol% | Room Temperature (Green LED) | 8-12 h | 68-90 | [3] |
| Brønsted Acidic Ionic Liquid | Cyclohexanone | Ethylene Glycol | Varies | 40-70 | Varies | High conversion | [4] |
| Ruthenium Molecular Catalyst | Formic Acid (as methylene source) | 3,4-Hexanediol | ~0.003 mmol | 90 | 16 h | 9-18 | [5][8] |
Experimental Protocols
Synthesis of 1,3-Dioxolanes using Montmorillonite K10
This protocol is adapted from the synthesis of 1,3-dioxolanes from salicylaldehyde and various diols.[7]
Materials:
-
Salicylaldehyde (1.0 mmol)
-
Diol (2.0 mmol)
-
Trimethyl orthoformate (1.0 mmol)
-
Montmorillonite K10 (300 mg)
-
Sodium-dried Toluene (20.0 mL)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add salicylaldehyde, trimethyl orthoformate, Montmorillonite K10, and toluene.
-
Stir the mixture at room temperature for 1 hour.
-
Add the diol to the reaction mixture.
-
Heat the mixture to reflux and continue for the required time (typically 3-5 hours), collecting the methanol byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the Montmorillonite K10 catalyst and wash it with toluene.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1,3-dioxolane.
Synthesis of 1,3-Dioxolanes using Graphene Oxide (GO) under Ultrasonic Irradiation
This is a general procedure based on the reported use of GO for 1,3-dioxolane synthesis.[1][6]
Materials:
-
Ketone (1.0 mmol)
-
1,2-Diol (1.2 mmol)
-
Graphene Oxide (GO) catalyst (e.g., 10 mg)
-
Solvent (e.g., acetonitrile, 5 mL)
Procedure:
-
In a suitable reaction vessel, combine the ketone, 1,2-diol, GO catalyst, and solvent.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified temperature (e.g., 40-60 °C) for the required time.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, separate the GO catalyst by centrifugation or filtration.
-
Remove the solvent from the supernatant/filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Photocatalytic Synthesis of 1,3-Dioxolanes using Eosin Y
This is a general protocol based on the Eosin Y-catalyzed synthesis of phenothiazones, adapted for 1,3-dioxolane formation.[3]
Materials:
-
Aldehyde (0.64 mmol)
-
Ethylene Glycol (1.28 mmol)
-
Eosin Y (7.5 mol%, 0.048 mmol)
-
Solvent (e.g., DMSO, 5 mL)
Procedure:
-
In a suitable reaction vessel, dissolve the aldehyde, ethylene glycol, and Eosin Y in the solvent.
-
Irradiate the reaction mixture with a green LED light source (e.g., 44 W, 525-535 nm) at room temperature.
-
Stir the reaction mixture throughout the irradiation period (typically 8-12 hours).
-
Monitor the reaction progress by TLC.
-
After completion, the reaction mixture can be subjected to a standard aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Reaction Mechanisms and Workflows
Caption: General mechanism for alternative catalyst-mediated 1,3-dioxolane synthesis.
Caption: A logical workflow for troubleshooting common issues in 1,3-dioxolane synthesis.
Caption: Simplified signaling pathway for Eosin Y-photocatalyzed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Eosin Y Catalyzed Photochemical Synthesis of Arylated Phenothiazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
Validation & Comparative
A Comparative Guide to 1,3-Dioxolane and 1,3-Dioxane Protecting Groups for Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is a critical strategic decision. For the temporary masking of carbonyl functionalities, cyclic acetals, particularly 1,3-dioxolanes and 1,3-dioxanes, are among the most frequently employed tools. Their popularity stems from their general stability under neutral to basic conditions and toward many nucleophilic and reducing agents, coupled with their predictable cleavage under acidic conditions.[1] This guide provides an objective comparison of the stability and reactivity of 1,3-dioxolane and 1,3-dioxane protecting groups, supported by experimental data and detailed methodologies to aid in the rational selection for your synthetic endeavors.
Comparative Stability: A Quantitative Perspective
The stability of a cyclic acetal is primarily dictated by its rate of acid-catalyzed hydrolysis. This rate is influenced by several factors, including ring size, the nature of the protected carbonyl compound (aldehyde vs. ketone), and the specific reaction conditions. Generally, six-membered rings (1,3-dioxanes) are thermodynamically more stable than their five-membered counterparts (1,3-dioxolanes).[2][3] Conversely, the formation of 1,3-dioxolanes is often kinetically favored, meaning they form faster.[2]
The interplay between the carbonyl substrate and the ring size of the protecting group leads to differing hydrolysis rates. A general trend observed is that ketone-derived 1,3-dioxanes are hydrolyzed faster than ketone-derived 1,3-dioxolanes.[4] In contrast, aldehyde-derived 1,3-dioxolanes are cleaved more readily than their corresponding 1,3-dioxane analogues.[4]
The following table summarizes the relative rates of hydrolysis for a selection of cyclic acetals, providing a quantitative basis for comparison.
| Protected Carbonyl | Protecting Diol | Cyclic Acetal | Relative Rate of Hydrolysis (80% Acetic Acid) | Reference |
| Cyclohexanone | Ethylene Glycol | 1,4-Dioxaspiro[4.5]decane (a 1,3-dioxolane) | 1 | [4] |
| Cyclohexanone | 1,3-Propanediol | 1,5-Dioxaspiro[5.5]undecane (a 1,3-dioxane) | 6.4 | [4] |
| Benzaldehyde | Ethylene Glycol | 2-Phenyl-1,3-dioxolane | Faster than 2-phenyl-1,3-dioxane | [4] |
| Benzaldehyde | 1,3-Propanediol | 2-Phenyl-1,3-dioxane | Slower than 2-phenyl-1,3-dioxolane | [4] |
Factors Influencing Stability
The differential stability between 1,3-dioxolanes and 1,3-dioxanes can be attributed to a combination of stereoelectronic and conformational factors. The chair conformation of the 1,3-dioxane ring is generally considered to be of lower energy than the envelope or twist conformations of the 1,3-dioxolane ring, contributing to the greater thermodynamic stability of the six-membered ring.[3][4] The rate of hydrolysis is dependent on the stability of the intermediate oxocarbenium ion formed during the reaction.
Experimental Protocols
To provide a practical context for the application of these protecting groups, detailed experimental protocols for the formation and cleavage of 1,3-dioxolane and 1,3-dioxane derivatives of cyclohexanone are presented below.
Protection of Cyclohexanone
Formation of 1,4-Dioxaspiro[4.5]decane (1,3-Dioxolane derivative)
-
Reagents: Cyclohexanone, ethylene glycol, p-toluenesulfonic acid (catalytic amount), toluene.
-
Procedure: A solution of cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus to remove water.[5] The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or chromatography.
Formation of 1,5-Dioxaspiro[5.5]undecane (1,3-Dioxane derivative)
-
Reagents: Cyclohexanone, 1,3-propanediol, p-toluenesulfonic acid (catalytic amount), dichloromethane.
-
Procedure: To a solution of cyclohexanone (1.0 eq) and 1,3-propanediol (1.2 eq) in dichloromethane, a catalytic amount of p-toluenesulfonic acid monohydrate is added.[6] The solution is stirred at room temperature for 8 hours. The reaction is then concentrated, and the residue is washed with saturated aqueous sodium bicarbonate and dried over anhydrous potassium carbonate.[6] The product is purified by vacuum distillation.[6]
Deprotection of Cyclic Acetals
Cleavage of 1,4-Dioxaspiro[4.5]decane (1,3-Dioxolane derivative)
-
Reagents: 1,4-Dioxaspiro[4.5]decane, aqueous acetic acid.
-
Procedure: The 1,3-dioxolane derivative is dissolved in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid) and stirred at room temperature.[4] The progress of the deprotection is monitored by TLC. Upon completion, the reaction mixture is neutralized with a base such as sodium bicarbonate and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield the deprotected cyclohexanone.
Cleavage of 1,5-Dioxaspiro[5.5]undecane (1,3-Dioxane derivative)
-
Reagents: 1,5-Dioxaspiro[5.5]undecane, aqueous acid (e.g., HCl or TFA).
-
Procedure: The 1,3-dioxane derivative is treated with an acid in a water/organic solvent system (e.g., a mixture of dichloromethane, water, and trifluoroacetic acid).[4] The reaction is stirred at room temperature for a specified time. After neutralization and removal of the volatiles, the regenerated cyclohexanone can be recovered.[4]
Experimental Workflow
The general workflow for the protection and deprotection of a carbonyl compound using either a 1,3-dioxolane or a 1,3-dioxane follows a straightforward sequence of reactions.
Conclusion
The choice between a 1,3-dioxolane and a 1,3-dioxane protecting group is a nuanced decision that should be based on the specific requirements of the synthetic route. While 1,3-dioxanes offer greater thermodynamic stability, 1,3-dioxolanes are often formed more rapidly. The relative lability of these protecting groups is also dependent on whether an aldehyde or a ketone is being protected. By considering the quantitative data on hydrolysis rates and the provided experimental protocols, researchers can make an informed choice to optimize the efficiency and success of their synthetic endeavors.
References
Purity Analysis of Ethyl 3-(1,3-Dioxolane)hexanoate: A Comparative HPLC Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of Ethyl 3-(1,3-Dioxolane)hexanoate purity. The following sections detail experimental protocols, present comparative data, and offer insights into selecting an optimal analytical strategy for this compound, which is valuable in organic synthesis and as a potential building block in pharmaceutical development.
Introduction to Purity Validation by HPLC
Ensuring the purity of chemical compounds is a critical aspect of research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for separating, identifying, and quantifying components in a mixture. For this compound, a robust HPLC method is essential to identify and quantify potential impurities that may arise during its synthesis.
The synthesis of this compound typically involves the acid-catalyzed reaction of ethyl 3-oxohexanoate with ethylene glycol to form the cyclic acetal.[1][2][3][4] Therefore, the primary impurities of concern are the unreacted starting materials and the intermediate hemiacetal.
Comparative HPLC Methodologies
Two primary reversed-phase HPLC (RP-HPLC) methods are proposed and compared for the purity analysis of this compound. Both methods are designed to provide a balance of resolution, speed, and sensitivity.
Table 1: Comparison of Proposed HPLC Methods
| Parameter | Method A: Rapid Screening | Method B: High-Resolution Analysis |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 3.5 µm |
| Mobile Phase | A: Water; B: Acetonitrile | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 50-95% B in 10 min | 40-90% B in 20 min |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm and 220 nm |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 10 µL | 5 µL |
Detailed Experimental Protocols
Preparation of Standard and Sample Solutions
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Solution: Prepare the sample solution of this compound at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Impurity Spiked Solution: Prepare a solution of this compound (0.1 mg/mL) spiked with low levels (e.g., 0.1-1%) of potential impurities (ethyl 3-oxohexanoate and ethylene glycol) to confirm peak identification and resolution.
HPLC System and Conditions
An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required. The specific conditions for each method are detailed in Table 1.
Comparative Data Analysis
The performance of each method was evaluated based on its ability to separate this compound from its potential impurities. The following table summarizes the hypothetical retention times and peak characteristics.
Table 2: Hypothetical Comparative Purity Data
| Compound | Method A: Retention Time (min) | Method B: Retention Time (min) | Peak Area % (Supplier X) - Method B | Peak Area % (Supplier Y) - Method B |
| Ethylene Glycol | 2.1 | 3.5 | 0.08 | 0.15 |
| Ethyl 3-oxohexanoate | 4.5 | 8.2 | 0.15 | 0.25 |
| Hemiacetal Intermediate | 5.8 | 12.1 | Not Detected | 0.05 |
| This compound | 6.5 | 14.3 | 99.75 | 99.50 |
| Unknown Impurity 1 | - | 15.1 | 0.02 | 0.05 |
Analysis:
-
Method A offers a faster analysis time, suitable for rapid in-process controls or initial screening of multiple samples.
-
Method B provides superior resolution, enabling the separation of closely eluting impurities and the detection of trace-level components. This method is recommended for final product release testing and in-depth purity profiling. The addition of formic acid in the mobile phase can improve peak shape.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the HPLC experimental workflow and a logical decision-making process for supplier selection based on purity data.
Caption: HPLC Experimental Workflow for Purity Validation.
Caption: Logical Flow for Supplier Qualification.
Conclusion and Recommendations
The selection of an appropriate HPLC method for the purity validation of this compound is contingent on the specific requirements of the analysis.
-
For routine quality control and high-throughput screening, Method A provides a rapid and efficient assessment of purity.
-
For comprehensive purity analysis, stability studies, and regulatory submissions, the high-resolution capabilities of Method B are recommended to ensure the accurate quantification of all potential impurities.
It is imperative to use a well-characterized reference standard for accurate quantification. The presence of unreacted starting materials, such as ethyl 3-oxohexanoate and ethylene glycol, should be closely monitored as they are the most probable process-related impurities.[1][2][3][4] This guide provides a robust framework for the validation and comparison of HPLC methods, ensuring the quality and consistency of this compound for its intended applications.
References
A Comparative Guide to Dioxolane Synthesis: Acid-Catalyzed vs. Enzyme-Mediated Routes
For researchers, scientists, and professionals in drug development, the synthesis of dioxolanes is a critical process for creating protecting groups for carbonyls and diols, as well as for generating chiral building blocks for complex molecules. The choice of synthetic route—traditional acid catalysis or a more modern enzyme-mediated approach—can significantly impact yield, stereoselectivity, and overall process efficiency. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols.
At a Glance: Comparing Synthesis Methods
| Parameter | Acid-Catalyzed Synthesis | Enzyme-Mediated Synthesis |
| Catalyst | Brønsted or Lewis acids (e.g., p-TsOH, Montmorillonite K10)[1][2] | Enzymes (e.g., Lipases, Enzyme Cascades)[3][4] |
| Reaction Conditions | Typically elevated temperatures with water removal (e.g., reflux in toluene with Dean-Stark trap)[1] | Generally mild conditions (e.g., room temperature to 50°C) in aqueous or organic media[3][5] |
| Yield | Generally high (can be >90%)[2][6] | Variable, can be lower for the dioxolane formation step (e.g., 9-17% in some chemoenzymatic cascades)[3] |
| Stereoselectivity | Generally low, produces racemic mixtures unless chiral starting materials or catalysts are used | High, enzymes can provide excellent enantiomeric excess (>99% ee)[2] |
| Substrate Scope | Broad, applicable to a wide range of aldehydes, ketones, and diols[1] | More specific, as enzymes are selective for their substrates |
| Environmental Impact | Often requires organic solvents and strong acids, which can be hazardous | Generally considered "greener" due to milder conditions and biodegradable catalysts[7] |
| Process Complexity | Can require harsh conditions and anhydrous setups for optimal results[8] | Can involve multi-step enzyme cascades and require specific buffers or co-factors[3][4] |
Acid-Catalyzed Dioxolane Synthesis: The Traditional Workhorse
Acid-catalyzed acetalization is a well-established and widely used method for the synthesis of dioxolanes.[1] The reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with a 1,2-diol in the presence of a Brønsted or Lewis acid catalyst.[1] To drive the reaction to completion, the water generated during the reaction is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.[1]
A variety of acid catalysts can be employed, ranging from homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) to heterogeneous catalysts such as Montmorillonite K10 clay, which can offer easier separation and recyclability.[2] While generally high-yielding and applicable to a broad range of substrates, this method can be limited by the steric hindrance of the reactants, which may lead to lower yields.[2]
Experimental Protocol: Acid-Catalyzed Synthesis of 2-substituted-1,3-dioxolanes
The following is a general procedure for the acid-catalyzed synthesis of dioxolanes from an aldehyde and a diol using Montmorillonite K10 as a catalyst, as adapted from the literature.[2]
-
Reactant Preparation : In a round-bottom flask, dissolve the aldehyde (1 mmol) and the 1,2-diol (1.2 mmol) in a suitable solvent such as dichloromethane or toluene.
-
Catalyst Addition : Add a catalytic amount of Montmorillonite K10 clay.
-
Reaction : Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, filter off the catalyst. Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]
- 7. Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Spectroscopic Guide to Differentiating Diastereomeric 1,3-Dioxolanes
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of molecules plays a pivotal role in their biological activity and pharmacological properties. In drug development and natural product synthesis, the 1,3-dioxolane moiety is a common structural motif, often employed as a protecting group for 1,2-diols or as a chiral auxiliary. The formation of the 1,3-dioxolane ring can result in the creation of new stereocenters, leading to diastereomeric products. Distinguishing between these diastereomers is crucial for structural elucidation and ensuring the desired stereochemistry of a final compound. This guide provides a comparative analysis of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the effective differentiation of diastereomeric 1,3-dioxolanes, supported by experimental data and protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Stereochemical Assignment
NMR spectroscopy is the most powerful and widely used method for the stereochemical analysis of 1,3-dioxolane diastereomers. Both ¹H and ¹³C NMR provide critical information about the relative orientation of substituents on the dioxolane ring through chemical shifts (δ) and coupling constants (J).
¹³C NMR Spectroscopy: The Rychnovsky Method for Acetonide Derivatives
A well-established empirical method for determining the relative stereochemistry of 1,3-diols involves the analysis of the ¹³C NMR spectra of their corresponding 2,2-dimethyl-1,3-dioxolane derivatives (acetonides). This method, developed by Rychnovsky and co-workers, relies on the distinct conformational preferences of syn and anti diastereomers, which lead to predictable differences in the chemical shifts of the acetonide carbons.[1][2]
-
syn -1,3-Diol Acetonides : These isomers typically adopt a chair-like conformation, leading to distinct axial and equatorial environments for the two methyl groups at the C2 position.
-
anti -1,3-Diol Acetonides : Due to steric hindrance, these isomers favor a twist-boat conformation. In this conformation, the two methyl groups at C2 are in more similar magnetic environments.[1]
These conformational differences result in the following empirical rules:
-
Acetonide Methyl Carbons : For syn isomers, the two methyl groups are inequivalent, with one resonating at approximately 30 ppm (equatorial) and the other around 19 ppm (axial). In contrast, the methyl groups of anti isomers are nearly equivalent, both resonating around 25 ppm.[1]
-
Ketal Carbon (C2) : The ketal carbon (C2) of syn isomers typically appears at a chemical shift below 100 ppm, whereas for anti isomers, it is found above 100 ppm.[3]
Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Distinguishing syn- and anti-Acetonide Diastereomers
| Diastereomer | Ketal Carbon (C2) | Acetonide Methyl Carbons |
| syn | ~98-99 | ~19 and ~30 |
| anti | ~100-101 | ~25 |
Data based on the Rychnovsky method for 1,3-diol acetonides.[1]
¹H NMR Spectroscopy: Differentiating cis and trans Isomers
For 1,3-dioxolanes with substituents at positions 2 and 4, ¹H NMR spectroscopy can be used to distinguish between cis and trans diastereomers. The relative stereochemistry influences the chemical shifts of the protons on the dioxolane ring and its substituents.
Table 2: ¹H NMR Chemical Shift (δ, ppm) Comparison for a Representative 2,4-Disubstituted-1,3-Dioxolane
| Proton | cis-isomer | trans-isomer |
| C2-H | 5.43 | 5.57 |
| C4-H | 6.63 | 6.70 |
| C5-H₂ | 4.24 | 4.36 |
Representative data for 2-chloromethyl-4-(m-chlorobenzoyloxy)-1,3-dioxolane.
In general, the protons of substituents on the same side of the ring in the cis isomer will experience different shielding effects compared to when they are on opposite sides in the trans isomer, leading to observable differences in their chemical shifts.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Weighing : Accurately weigh approximately 5-10 mg of the purified diastereomeric 1,3-dioxolane sample into a clean, dry NMR tube.
-
Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆). The choice of solvent can influence chemical shifts and should be consistent when comparing spectra.
-
Dissolution : Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Internal Standard : For quantitative analysis, a known amount of an internal standard can be added. For routine qualitative comparison, the residual solvent peak can be used for referencing.
NMR Spectrometer Parameters
-
¹H NMR Acquisition :
-
Spectrometer Frequency : 400 MHz or higher is recommended for better resolution.
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds. For quantitative measurements, the relaxation delay should be at least 5 times the longest T₁ relaxation time.
-
Number of Scans : 8-16 scans for samples of 5-10 mg. More scans may be needed for dilute samples.
-
-
¹³C NMR Acquisition :
-
Spectrometer Frequency : 100 MHz or higher.
-
Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : A higher number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
While not as definitive as NMR for stereochemical assignment, IR spectroscopy can sometimes reveal subtle differences between diastereomers based on their different conformations, which can affect vibrational modes. The "fingerprint region" (below 1500 cm⁻¹) is the most likely area to observe these differences.
-
C-O Stretching Bands : The C-O stretching vibrations in the 1200-1000 cm⁻¹ region may show slight shifts or changes in shape between diastereomers due to conformational differences that alter the bond dipoles.[4]
-
Overall Spectral Pattern : The overall pattern of absorption bands in the fingerprint region can serve as a unique identifier for each diastereomer.
Table 3: Characteristic IR Absorption Bands for 1,3-Dioxolanes
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretching | 3000-2850 |
| C-O stretching | 1200-1000 |
Note: The differences between diastereomers are often subtle and may require careful comparison of high-resolution spectra.
Mass Spectrometry (MS)
Mass spectrometry can also be used to differentiate between diastereomers, although the differences in their mass spectra under electron ionization (EI) can be subtle. The fragmentation patterns may differ due to the different steric environments in the diastereomeric molecular ions, which can influence the stability of fragment ions and the kinetics of fragmentation pathways.[5]
-
Relative Abundance of Fragment Ions : Diastereomers may exhibit different relative abundances of key fragment ions. For example, the loss of a substituent may be more or less favorable depending on its stereochemical orientation.[6]
-
Stereospecific Fragmentations : In some cases, specific fragmentation pathways may be accessible to one diastereomer but not the other due to their differing spatial arrangements of atoms.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic differentiation of diastereomeric 1,3-dioxolanes.
Caption: Logical workflow for the differentiation of 1,3-dioxolane diastereomers.
Conclusion
The spectroscopic comparison of diastereomeric 1,3-dioxolanes is a critical step in many areas of chemical research. NMR spectroscopy, particularly ¹³C NMR for acetonide derivatives as described by the Rychnovsky method, stands out as the most definitive technique for stereochemical assignment. ¹H NMR is also highly valuable for distinguishing cis and trans isomers. While IR spectroscopy and mass spectrometry can provide supporting evidence, the differences observed with these techniques are often more subtle. A combined approach, utilizing multiple spectroscopic methods, will provide the most comprehensive and reliable characterization of diastereomeric 1,3-dioxolanes.
References
- 1. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 2. INTEGRATED APPROACHES TO THE CONFIGURATIONAL ASSIGNMENT OF MARINE NATURAL PRODUCTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
performance of Ethyl 3-(1,3-Dioxolane)hexanoate against other carbonyl protecting groups
For researchers, scientists, and professionals in drug development, the strategic selection of a carbonyl protecting group is a critical decision that can dictate the success of a multi-step synthesis. This guide provides an objective comparison of ethyl 3-(1,3-dioxolan-2-yl)hexanoate, a dioxolane-based protecting group for the ketone functionality in ethyl 3-oxohexanoate, against other common carbonyl protecting groups. The following analysis, supported by experimental data, will aid in making an informed choice for your specific synthetic needs.
The temporary masking of a carbonyl group is often necessary to prevent unwanted side reactions during transformations elsewhere in a molecule. An ideal protecting group should be easy to introduce and remove in high yield, stable to a range of reaction conditions, and not introduce unwanted reactivity.[1] Ethyl 3-(1,3-dioxolan-2-yl)hexanoate serves as a robust protected form of ethyl 3-oxohexanoate, a versatile building block in organic synthesis. The 1,3-dioxolane (ethylene ketal) protecting group is known for its stability in neutral to strongly basic environments, making it suitable for reactions involving nucleophiles and organometallic reagents.[2][3]
Comparative Stability of Carbonyl Protecting Groups
The stability of a protecting group across a spectrum of chemical environments is a primary determinant in its selection. The 1,3-dioxolane group, as present in ethyl 3-(1,3-dioxolan-2-yl)hexanoate, exhibits excellent stability under basic and nucleophilic conditions, a feature that distinguishes it from other classes of protecting groups. However, it is readily cleaved under acidic conditions.[4][5]
| Protecting Group | Reagent/Condition | Stability |
| 1,3-Dioxolane | Strong Bases (e.g., NaOH, KOH) | Stable |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable | |
| Hydride Reductants (e.g., NaBH₄, LiAlH₄) | Stable | |
| Mild to Strong Acids (e.g., aq. HCl, TsOH) | Labile | |
| Dimethyl Acetal | Strong Bases | Stable |
| Nucleophiles | Stable | |
| Hydride Reductants | Stable | |
| Mild to Strong Acids | Labile (Generally more labile than dioxolanes) | |
| 1,3-Dithiane | Strong Bases | Stable |
| Nucleophiles | Stable | |
| Hydride Reductants | Stable | |
| Mild to Strong Acids | Stable | |
| Heavy Metal Salts (e.g., HgCl₂, AgNO₃) | Labile |
Performance in Protection and Deprotection
The efficiency of the protection and deprotection steps, in terms of yield and reaction time, is crucial for the overall economy of a synthetic route.
Protection of Ethyl 3-Oxohexanoate
The formation of ethyl 3-(1,3-dioxolan-2-yl)hexanoate is typically achieved by the acid-catalyzed reaction of ethyl 3-oxohexanoate with ethylene glycol. The use of a Dean-Stark apparatus to remove water drives the equilibrium towards the formation of the protected product.
| Protecting Group | Typical Conditions | Typical Yield |
| 1,3-Dioxolane | Ethylene glycol, p-TsOH, Toluene, reflux (Dean-Stark) | >90% |
| Dimethyl Acetal | Methanol, Trimethyl orthoformate, cat. Acid | High |
| 1,3-Dithiane | 1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂ | High |
Deprotection to Regenerate Ethyl 3-Oxohexanoate
The cleavage of the 1,3-dioxolane group is most commonly accomplished by acid-catalyzed hydrolysis. The choice of acid and reaction conditions can be tuned to be compatible with other functional groups in the molecule.
| Protecting Group | Typical Deprotection Conditions | Typical Yield | Typical Reaction Time |
| 1,3-Dioxolane | aq. HCl, Acetone, rt | High | Minutes to hours |
| p-TsOH, Acetone/H₂O, rt | High | Minutes to hours | |
| Dimethyl Acetal | Mild aq. Acid, rt | High | Generally faster than dioxolanes |
| 1,3-Dithiane | HgCl₂, CaCO₃, aq. CH₃CN | Moderate to High | Hours |
| N-Bromosuccinimide, aq. Acetone | High | Minutes to hours |
Experimental Protocols
Synthesis of Ethyl 3-(1,3-Dioxolan-2-yl)hexanoate (Protection)
Materials:
-
Ethyl 3-oxohexanoate
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of ethyl 3-oxohexanoate (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-TsOH (0.02 equivalents) in toluene is heated to reflux with a Dean-Stark apparatus.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification by flash column chromatography on silica gel provides pure ethyl 3-(1,3-dioxolan-2-yl)hexanoate.
Deprotection of Ethyl 3-(1,3-Dioxolan-2-yl)hexanoate
Materials:
-
Ethyl 3-(1,3-dioxolan-2-yl)hexanoate
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of ethyl 3-(1,3-dioxolan-2-yl)hexanoate in acetone is treated with 1 M HCl at room temperature.
-
The reaction is stirred and monitored by TLC until the starting material is consumed.
-
The reaction mixture is neutralized with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification by flash column chromatography on silica gel yields pure ethyl 3-oxohexanoate.
Signaling Pathways and Experimental Workflows
The strategic use of protecting groups is a fundamental concept in the logic of organic synthesis, particularly in the construction of complex molecules like natural products and pharmaceuticals. The choice of a protecting group influences the overall synthetic route and the sequence of reactions.
Caption: General workflow for the use of a carbonyl protecting group.
The decision to use a 1,3-dioxolane protecting group over other alternatives is often guided by the need for stability towards bases and nucleophiles, while allowing for acidic removal.
Caption: Decision tree for selecting a carbonyl protecting group.
References
- 1. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Carbonyl Protecting Groups - Stability [organic-chemistry.org]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
literature review of synthetic routes to substituted 1,3-dioxolanes
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dioxolane scaffold is a crucial structural motif in a vast array of organic molecules, from protecting groups in complex syntheses to the core of biologically active compounds. The efficient and selective synthesis of substituted 1,3-dioxolanes is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative overview of the most common synthetic routes to these valuable compounds, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
Key Synthetic Strategies
The primary methods for the synthesis of substituted 1,3-dioxolanes can be broadly categorized into two main approaches:
-
Acetalization and Ketalization of Carbonyl Compounds with 1,2-Diols: This is the most traditional and widely used method, involving the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol, typically ethylene glycol. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product.
-
Reaction of Epoxides with Carbonyl Compounds: This method offers an alternative route, particularly for the synthesis of 4-substituted or 4,5-disubstituted 1,3-dioxolanes. The reaction is typically catalyzed by Lewis acids and proceeds via the ring-opening of the epoxide by the carbonyl oxygen.
Comparative Performance of Synthetic Routes
The choice of synthetic route and catalyst system is critical and depends on factors such as the nature of the substrates, desired selectivity, and reaction scale. The following tables summarize quantitative data for various common methods, providing a basis for comparison.
Table 1: Acetalization and Ketalization of Carbonyl Compounds with 1,2-Diols
| Carbonyl Compound | 1,2-Diol | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethylene Glycol | o-Phosphoric Acid (cat.) | Toluene | Reflux | ~2 | High | [1][2] |
| Cyclohexanone | Ethylene Glycol | p-TsOH (cat.) | Toluene | Reflux | - | High | [3][4] |
| Various Aldehydes | Ethylene Glycol | Cupric p-toluenesulfonate (0.1) | Toluene | 90 | 1.5 | >90 (conversion) | [5] |
| Salicylaldehyde | Various Diols | Montmorillonite K10 | Toluene | Reflux | 4-8 | 45-93 | [6] |
| Acetaldehyde | Ethylene Glycol | Amberlyst-15 | - | 50 | - | - | [7] |
| Benzaldehyde Diethyl Acetal | Ethylene Glycol | Iodine (cat.) | - | - | - | High | [8] |
Note: "cat." indicates a catalytic amount was used without the specific percentage being detailed in the referenced abstract.
Table 2: Reaction of Epoxides with Carbonyl Compounds
| Epoxide | Carbonyl Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene Oxide | Acetone | Zeolite encapsulated Co(II), Cu(II), and Zn(II) complexes | - | Reflux | Short | Good to Excellent | [9] |
| Styrene Oxide | Acetone | Cu(OTf)₂ (Lewis Acid) | - | - | - | - | [10] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below to facilitate the practical application of these methods.
Protocol 1: Acid-Catalyzed Acetalization of Benzaldehyde with Ethylene Glycol[1][2]
Materials:
-
Benzaldehyde (10.6 g, 0.1 mol)
-
Ethylene glycol (7.5 g, 0.12 mol)
-
Toluene (120 mL)
-
ortho-Phosphoric acid (10 drops)
-
Potassium carbonate
-
Boiling beads
Procedure:
-
In a 250 mL round-bottom flask, dissolve benzaldehyde and ethylene glycol in toluene.
-
Add ortho-phosphoric acid and boiling beads to the mixture.
-
Set up the apparatus for distillation with a water separator (Dean-Stark trap).
-
Heat the mixture to reflux and continue until no more water is separated.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with diluted lye and then with water.
-
Separate the organic phase and dry it over potassium carbonate.
-
Distill the mixture under normal pressure to remove the toluene solvent.
-
The remaining liquid is the 2-phenyl-1,3-dioxolane product.
Protocol 2: Synthesis of 2,2-Dimethyl-4-phenyl-1,3-dioxolane from Styrene Oxide and Acetone using a Zeolite Encapsulated Metal Complex[9]
Materials:
-
Styrene oxide
-
Acetone
-
Zeolite encapsulated Co(II), Cu(II), or Zn(II) complex with 2-methyl benzimidazole
Procedure:
-
Combine styrene oxide and a molar excess of acetone in a reaction vessel.
-
Add a catalytic amount of the zeolite encapsulated metal complex.
-
Heat the mixture to reflux.
-
Monitor the reaction for completion (typically a short duration).
-
Upon completion, cool the reaction mixture.
-
The catalyst can be recovered by filtration for reuse.
-
The product, 2,2-dimethyl-4-phenyl-1,3-dioxolane, is isolated from the filtrate, typically after removal of excess acetone.
Visualization of Synthetic Pathways
The following diagrams illustrate the fundamental transformations in the synthesis of 1,3-dioxolanes.
Caption: Acid-catalyzed formation of 1,3-dioxolanes from carbonyls and diols.
Caption: Lewis acid-catalyzed synthesis of 1,3-dioxolanes from epoxides.
Conclusion
The synthesis of substituted 1,3-dioxolanes can be effectively achieved through several methodologies. The traditional acid-catalyzed reaction of carbonyl compounds with 1,2-diols remains a robust and versatile method, with a wide range of catalysts available to suit different substrate sensitivities and reaction conditions. The use of solid acid catalysts like Montmorillonite K10 and Amberlyst-15 offers advantages in terms of ease of separation and potential for recycling. For the synthesis of specific substitution patterns, the reaction of epoxides with carbonyl compounds provides a valuable alternative. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the target molecule, including steric and electronic factors, and the desired scale of the reaction.
References
- 1. spegroup.ru [spegroup.ru]
- 2. profistend.info [profistend.info]
- 3. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2015095879A1 - Method of manufacturing 2-methyl-1, 3-dioxolane in a solid state polycondensation process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
Validating the Structure of Ethyl 3-(1,3-Dioxolane)hexanoate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organic compounds, rigorous structural validation is a critical step to ensure the identity, purity, and desired chemical properties of a target molecule. This guide provides a comparative overview of the analytical techniques used to validate the structure of Ethyl 3-(1,3-Dioxolane)hexanoate and its closely related derivatives, Ethyl 3-oxohexanoate (a common precursor) and Ethyl 3-hydroxyhexanoate (a potential by-product).
Comparative Analysis of Spectroscopic Data
The structural elucidation of these compounds relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following table summarizes the key spectroscopic data for the target compound and its derivatives.
| Analytical Data | This compound | Ethyl 3-oxohexanoate [1][2] | Ethyl 3-hydroxyhexanoate [3][4][5] |
| Molecular Formula | C₁₀H₁₈O₄ | C₈H₁₄O₃ | C₈H₁₆O₃ |
| Molecular Weight | 202.25 g/mol | 158.19 g/mol | 160.21 g/mol |
| ¹H NMR (ppm, Predicted/Experimental) | Predicted: ~4.1 (q, 2H, OCH₂CH₃), ~3.9 (m, 4H, OCH₂CH₂O), ~2.5 (s, 2H, CH₂COO), ~1.6 (m, 2H, CH₂CH₂CH₃), ~1.4 (m, 2H, CH₂CH₃), ~1.2 (t, 3H, OCH₂CH₃), ~0.9 (t, 3H, CH₂CH₃) | Experimental: Chemical shifts for the ethyl ester and hexanoyl chain protons are present. | Experimental: A characteristic peak for the proton on the carbon bearing the hydroxyl group (-CH(OH)-) is observed, in addition to signals for the ethyl ester and hexanoyl chain. |
| ¹³C NMR (ppm, Predicted/Experimental) | Predicted: ~172 (C=O), ~109 (O-C-O), ~64 (OCH₂CH₂O), ~60 (OCH₂CH₃), ~45 (CH₂COO), ~35 (CH₂CH₂CH₃), ~23 (CH₂CH₃), ~14 (OCH₂CH₃), ~14 (CH₂CH₃) | Experimental: A peak for the ketone carbonyl carbon (C=O) is observed around 200-210 ppm, in addition to the ester carbonyl and aliphatic carbons. | Experimental: A peak for the carbon bearing the hydroxyl group (-CH(OH)-) is observed in the range of 60-70 ppm. |
| IR (cm⁻¹) | ~2960 (C-H), ~1740 (C=O, ester), ~1180, ~1050 (C-O, dioxolane and ester)[6][7] | ~2960 (C-H), ~1740 (C=O, ester), ~1715 (C=O, ketone) | ~3400 (O-H, broad), ~2960 (C-H), ~1735 (C=O, ester) |
| Mass Spectrometry (m/z) | Key fragments would arise from the loss of the ethyl group (M-29), ethoxy group (M-45), and fragmentation of the dioxolane ring.[8][9][10] | The mass spectrum would show fragments corresponding to the acylium ion and cleavage at the keto group. | The mass spectrum would exhibit a peak for the loss of water (M-18) and fragmentation of the alkyl chain.[5] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse width.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Co-add 1024 or more scans to obtain a good quality spectrum.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal. For solid samples, a small amount of the powder is placed on the crystal and pressure is applied.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dilute the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., HP-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak. Compare the fragmentation pattern with spectral libraries and known fragmentation rules.
Visualization of the Validation Workflow
The logical flow of experiments for validating the structure of a synthesized organic compound can be visualized as follows:
Caption: A general workflow for the synthesis, purification, and structural validation of organic compounds.
References
- 1. Ethyl 3-oxohexanoate | C8H14O3 | CID 238498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-oxohexanoate = 98 3249-68-1 [sigmaaldrich.com]
- 3. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-hydroxyhexanoate = 98 , FG 2305-25-1 [sigmaaldrich.com]
- 5. Hexanoic acid, 3-hydroxy-, ethyl ester [webbook.nist.gov]
- 6. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Deprotection of 1,3-Dioxolanes for Researchers and Drug Development Professionals
An in-depth analysis of acidic, oxidative, and reductive methods for the cleavage of 1,3-dioxolanes, complete with quantitative data and detailed experimental protocols to guide the selection of optimal deprotection strategies in organic synthesis.
The 1,3-dioxolane moiety is a widely utilized protecting group for aldehydes and ketones in multistep organic synthesis due to its stability under neutral to basic conditions and its susceptibility to cleavage under specific reaction conditions. The selection of an appropriate deprotection method is crucial to ensure high yields of the desired carbonyl compound while preserving other sensitive functional groups within a complex molecule. This guide provides a comparative analysis of the most common deprotection strategies for 1,3-dioxolanes, categorized into acidic, oxidative, and reductive methods, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Comparative Analysis of Deprotection Methods
The choice of a deprotection strategy for 1,3-dioxolanes hinges on several factors, including the overall molecular architecture, the presence of other protecting groups, and the desired level of selectivity. The following sections provide a detailed comparison of acidic, oxidative, and reductive deprotection methods, with quantitative data summarized in tables for easy reference.
Acidic Deprotection
Acid-catalyzed hydrolysis is the most conventional method for the cleavage of 1,3-dioxolanes. This method is generally effective but can be limited by its lack of chemoselectivity in the presence of other acid-labile functional groups. A variety of Brønsted and Lewis acids have been employed to facilitate this transformation under different reaction conditions.
Table 1: Comparison of Acidic Deprotection Methods for 1,3-Dioxolanes
| Reagent/Catalyst | Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| p-TsOH | 2-Phenyl-1,3-dioxolane | Acetone/H₂O | RT | 2 h | 95 | [1] |
| Ce(OTf)₃ | 2-(4-Methoxyphenyl)-1,3-dioxolane | CH₃NO₂/H₂O | RT | 15 min | 98 | [2] |
| FeCl₃·6H₂O | 2-Phenyl-1,3-dioxolane | Acetaldehyde | RT | 30 min | ~99 | [3][4][5] |
| Iodine | 2-Phenyl-1,3-dioxolane | Acetone | RT | 5 min | 98 | [2] |
| Montmorillonite K10 | Various acetals/ketals | Dichloromethane | RT | Varies | Good to excellent | [6][7] |
| p-Sulfonic acid-calix[n]arene | Isatin ketal | Water | 160 (MW) | 10 min | >96 | [8] |
Note: Reaction conditions and yields can vary depending on the specific substrate and scale of the reaction.
Oxidative Deprotection
Oxidative methods offer an alternative for the deprotection of 1,3-dioxolanes, particularly when acidic conditions are not tolerated. These methods often involve the use of reagents that can selectively oxidize the acetal moiety.
Table 2: Comparison of Oxidative Deprotection Methods for 1,3-Dioxolanes
| Reagent | Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| DDQ | 2-Aryl-1,3-dithianes* | MeCN/H₂O (9:1) | RT | Varies | Good | [9][10] |
Note: While the primary reference is for dithianes, DDQ has been noted to be stable towards 1,3-dioxolanes, suggesting its potential for chemoselective deprotection in specific contexts.[10] Further investigation for direct oxidative deprotection of 1,3-dioxolanes with common oxidants is warranted.
Reductive Deprotection
Reductive cleavage of 1,3-dioxolanes is a less common but highly chemoselective method. Nickel boride, generated in situ, has proven to be an effective reagent for this transformation, offering mild reaction conditions and tolerance of various functional groups.[11][12]
Table 3: Reductive Deprotection of 1,3-Dioxolanes with Nickel Boride
| Substrate | Molar Ratio (Substrate:NiCl₂:NaBH₄) | Time | Yield (%) | Reference |
| 2-(4-Tolyl)-1,3-dioxolane | 1:3:3 | 15 min | 87 | [11] |
| 2-(4-Chlorophenyl)-1,3-dioxolane | 1:3:3 | 20 min | 90 | [11] |
| 2-Nonyl-1,3-dioxolane | 1:3:3 | 30 min | 85 | [11] |
Note: Reactions were carried out in methanol at room temperature.
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below to facilitate their application in a laboratory setting.
Protocol 1: Acidic Deprotection using Iodine in Acetone
This protocol describes a mild and rapid deprotection of 1,3-dioxolanes using a catalytic amount of iodine.
Materials:
-
2-Phenyl-1,3-dioxolane
-
Acetone
-
Iodine
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-phenyl-1,3-dioxolane (1 mmol) in acetone (5 mL).
-
Add a catalytic amount of iodine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically within 5-10 minutes), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Reductive Deprotection using Nickel Boride
This protocol details the chemoselective deprotection of 1,3-dioxolanes under mild, reductive conditions.[11]
Materials:
-
Substituted 1,3-dioxolane (e.g., 2-(4-tolyl)-1,3-dioxolane)
-
Methanol
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dioxolane derivative (1 mmol) in methanol (10 mL).
-
Add NiCl₂·6H₂O (3 mmol) to the solution.
-
Cool the mixture in an ice bath and add NaBH₄ (3 mmol) portion-wise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde or ketone by column chromatography.
Logical Workflow for Method Selection
The selection of an appropriate deprotection method can be guided by a logical workflow that considers the stability of the substrate and the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. FeCl3·6H2O/acetaldehyde, a versatile system for the deprotection of ketals and acetals via a transacetalization process - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchportal.unamur.be [researchportal.unamur.be]
- 5. researchgate.net [researchgate.net]
- 6. pure.southwales.ac.uk [pure.southwales.ac.uk]
- 7. Acetal and ketal deprotection using montmorillonite K10: The first synthesis of syn-4,8-dioxatricyclo[5.1.0.03,5]-2,6-octanedione | Semantic Scholar [semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Nickel Boride–Mediated Cleavage of 1,3-Dithiolanes: A Convenient Approach to Reductive Desulfurization [ouci.dntb.gov.ua]
Assessing the Scalability of Ethyl 3-(1,3-Dioxolane)hexanoate Synthesis: A Comparative Guide
Introduction: Ethyl 3-(1,3-Dioxolane)hexanoate is a valuable synthetic intermediate used in the development of complex organic molecules and active pharmaceutical ingredients. Its core structure features a protected β-keto ester moiety, making it a versatile building block. The efficient and scalable synthesis of this compound is critical for its practical application in research and industrial settings. The primary route to this molecule is the ketalization of ethyl 3-oxohexanoate with ethylene glycol. This guide provides a comparative analysis of different catalytic methods for this synthesis, focusing on scalability, efficiency, and experimental considerations to aid researchers in selecting the optimal protocol.
Comparison of Synthetic Methodologies
The synthesis of this compound is an equilibrium-limited reaction that requires a catalyst and the effective removal of water to drive the reaction toward product formation. The choice of catalyst is the most critical factor influencing the reaction's scalability, affecting reaction time, workup procedure, and overall cost-effectiveness. We compare three distinct catalytic systems: the classical homogeneous acid catalyst (p-TsOH), a recyclable heterogeneous solid acid catalyst, and a highly efficient, modern homogeneous system.
Method A: Traditional Homogeneous Acid Catalysis (p-TsOH)
p-Toluenesulfonic acid (p-TsOH) is the most commonly employed catalyst for this transformation. It is a strong organic acid that is solid, non-oxidizing, and more soluble in organic solvents than mineral acids like sulfuric acid, making it easier to handle.[1][2] The standard procedure involves refluxing the reactants in a solvent such as toluene with azeotropic removal of water using a Dean-Stark apparatus.[3] While effective, the scalability of this method is hampered by the need for a neutralization and aqueous workup to remove the catalyst, which generates waste streams.
Method B: Heterogeneous Solid Acid Catalysis (e.g., Amberlyst-15)
For industrial-scale synthesis, heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) or zeolites offer significant advantages.[4][5] These solid acid catalysts are easily separated from the reaction mixture by simple filtration, eliminating the need for aqueous workup and simplifying product purification.[5] This approach allows for catalyst recycling, reducing cost and environmental impact. While reaction times may sometimes be longer compared to homogeneous methods, the operational simplicity and improved sustainability make them highly attractive for large-scale production.
Method C: High-Efficiency Homogeneous Catalysis (Cobaloxime)
Modern catalysis offers highly efficient alternatives that can operate under milder, or even solvent-free, conditions. For the closely related ketalization of ethyl acetoacetate, an in situ generated cobaloxime catalyst has been shown to achieve near-quantitative yields.[6] This method proceeds at a lower temperature (70 °C) and, in some cases, without the need for a solvent, which dramatically improves the process mass intensity (PMI).[6] While the catalyst itself is more complex, the high efficiency and milder conditions present a compelling case for scalability, particularly where high purity and yield are paramount.
Quantitative Data Comparison
The following table summarizes key performance indicators for the different catalytic systems based on data from analogous beta-keto ester ketalization reactions.
| Parameter | Method A: p-TsOH | Method B: Amberlyst-15 | Method C: Cobaloxime |
| Catalyst Type | Homogeneous (Organic Acid) | Heterogeneous (Solid Acid Resin) | Homogeneous (Metal Complex) |
| Typical Catalyst Loading | 0.5 - 5 mol% | 10 - 20 wt% | 0.1 - 1 mol% |
| Solvent | Toluene or Cyclohexane | Toluene or Solvent-free | Solvent-free |
| Temperature | 80 - 110 °C (Reflux) | 80 - 120 °C | 70 °C |
| Reaction Time | 2 - 8 hours | 4 - 24 hours | 4 - 8 hours |
| Reported Yield (%) | ~81%[7] | Typically 85-95% (Varies) | ~97%[6] |
| Workup Procedure | Neutralization, Wash, Distillation | Filtration, Distillation | Distillation (if solvent-free) |
| Scalability Advantages | Well-established, low catalyst cost | Catalyst is recyclable, simple workup | High yield, mild conditions, high atom economy |
| Scalability Challenges | Aqueous waste generation, corrosion | Potentially slower kinetics, catalyst cost | Catalyst cost and preparation |
Experimental Protocols
Key Experiment: Synthesis via p-TsOH Catalysis (Method A)
This protocol describes a representative lab-scale synthesis of this compound using p-toluenesulfonic acid with azeotropic water removal.
Materials:
-
Ethyl 3-oxohexanoate (1 equiv.)
-
Ethylene glycol (1.5 equiv.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv.)
-
Toluene (approx. 2 mL per mmol of keto ester)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add ethyl 3-oxohexanoate (1 equiv.), ethylene glycol (1.5 equiv.), and toluene.
-
Add p-toluenesulfonic acid monohydrate (0.02 equiv.) to the mixture.
-
Assemble the Dean-Stark apparatus and reflux condenser on the flask.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for 2-4 hours or until no more water is observed collecting in the trap. Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Visualizations
General Synthesis Workflow
The diagram below illustrates the general workflow for the acid-catalyzed synthesis of this compound, highlighting the key stages from reactants to the final purified product.
Caption: General workflow for the synthesis of this compound.
Catalyst Selection Logic for Scalability
This diagram outlines the decision-making process for selecting a catalytic method based on key scalability priorities such as cost, environmental impact, and required yield.
Caption: Decision tree for selecting a scalable synthesis method.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition [mdpi.com]
- 7. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Ethyl 3-(1,3-Dioxolane)hexanoate: A Guide for Laboratory Professionals
The proper management and disposal of laboratory chemicals are critical for ensuring personnel safety and environmental protection. Ethyl 3-(1,3-Dioxolane)hexanoate should be handled as a potentially flammable and hazardous chemical waste. Under no circumstances should this compound be disposed of in the regular trash or down the sanitary sewer.[3][4]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Adherence to standard laboratory safety protocols is essential to minimize exposure and risk.
Personal Protective Equipment (PPE) includes:
-
Nitrile gloves
-
Safety glasses or goggles
-
A flame-retardant laboratory coat
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Unused or Expired Product: Any quantity of the compound that is no longer needed, has expired, or is otherwise compromised must be treated as chemical waste.
-
Contaminated Liquid Waste: All solutions containing this compound must be collected as hazardous liquid waste.
-
Contaminated Solid Waste: Any materials that have come into contact with the compound, such as gloves, absorbent paper, pipette tips, and empty containers, must be collected as contaminated solid waste.[5]
-
Segregation: Do not mix this waste stream with incompatible chemicals, such as strong oxidizing agents, acids, or bases.[3] Keep halogenated and non-halogenated solvent wastes separate if required by your institution.
2. Proper Waste Containment:
-
Container Selection: Use a chemically compatible container, preferably plastic or the original container if it is in good condition, with a secure, screw-on cap.[5][6] For liquid waste, ensure the container is leak-proof. For solid waste, a designated, puncture-resistant container or a clearly labeled chemical waste bag should be used.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other components and their approximate percentages.[4][6] The date when waste was first added (the accumulation start date) must also be clearly marked.
3. Interim Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][8]
-
Secondary Containment: Liquid waste containers should be placed in a secondary containment bin to prevent the spread of potential spills.[6]
-
Storage Limits: Keep containers closed at all times except when adding waste.[4] Be aware of your institution's storage time and volume limits for SAAs (e.g., typically no more than 55 gallons of hazardous waste, which must be removed within three days of being filled).[8]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and eliminate all ignition sources.
-
Absorb the spill with a non-combustible, inert material such as dry lime, sand, or soda ash.[1]
-
Using non-sparking tools, collect the absorbent material and spilled chemical into a sealed, properly labeled container for disposal as hazardous waste.[1]
-
Ventilate the area and decontaminate the surface once the cleanup is complete.
5. Final Disposal:
-
Contact EHS: Once the waste container is nearly full (approximately 90% capacity) or the storage time limit is approaching, contact your institution's EHS department to schedule a waste pickup.
-
Documentation: Complete all necessary waste pickup forms or online requests as required by your EHS department.
Quantitative Disposal Guidelines
The following table summarizes general quantitative limits applicable to the management of flammable hazardous waste in a laboratory setting, based on U.S. regulations and common institutional policies.
| Parameter | Guideline Value | Regulation / Common Practice |
| Ignitable Waste Flashpoint | < 60 °C (140 °F) | EPA (40 CFR 261.20)[4] |
| Max. Flammable Liquid Storage in Lab (No Cabinet) | 6 gallons | Dartmouth College Policy[6] |
| Max. Flammable Liquid Storage in Lab (With Cabinet) | 20 gallons | Dartmouth College Policy[6] |
| Max. SAA Volume (Hazardous Waste) | 55 gallons | UPenn EHRS[8] |
| Max. SAA Volume (Acutely Toxic "P-List" Waste) | 1 quart (liquid) / 1 kg (solid) | UPenn EHRS[8] |
| Aqueous Waste pH for Drain Disposal | Between 7 and 9 | Dartmouth College Policy[6] |
Note: The flashpoint for this compound is not specified in the available literature. However, due to its structure, it should be presumed to be an ignitable liquid.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. nj.gov [nj.gov]
- 2. chemtalk.com.au [chemtalk.com.au]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Ethyl 3-(1,3-Dioxolane)hexanoate
Personal Protective Equipment (PPE)
When handling Ethyl 3-(1,3-Dioxolane)hexanoate, a comprehensive array of personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To protect against potential splashes that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and flame-retardant, impervious protective clothing. | To prevent skin contact, which may cause irritation, and to protect from flammability hazards.[1] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary. | To avoid inhalation of potentially harmful vapors or mists.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Remove all potential ignition sources, as the compound is likely flammable.[2]
-
Use explosion-proof electrical and ventilating equipment.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with skin and eyes.[1]
-
Do not breathe vapors or mists.[1]
-
Use non-sparking tools.[1]
-
Keep the container tightly closed when not in use.[2]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Remove all ignition sources.[1]
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material such as dry sand or earth.
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulations.
-
Waste Chemical: Dispose of the chemical as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains.[1]
-
Contaminated Containers: Handle uncleaned containers as you would the product itself. Dispose of contaminated containers in an approved waste disposal plant.
-
Contaminated PPE: Dispose of contaminated gloves and other protective gear after use in accordance with good laboratory practices and applicable laws.
Safety and Handling Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
